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  • Product: 3,5-Difluoro-4-phenoxybenzoic acid
  • CAS: 1487010-50-3

Core Science & Biosynthesis

Foundational

Structure and molecular weight of 3,5-Difluoro-4-phenoxybenzoic acid

Technical Deep Dive: 3,5-Difluoro-4-phenoxybenzoic Acid Executive Summary This technical guide analyzes the physiochemical properties, synthetic pathways, and structural characterization of 3,5-Difluoro-4-phenoxybenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 3,5-Difluoro-4-phenoxybenzoic Acid

Executive Summary

This technical guide analyzes the physiochemical properties, synthetic pathways, and structural characterization of 3,5-Difluoro-4-phenoxybenzoic acid (CAS: 1487010-50-3). As a Senior Application Scientist, I present this not merely as a catalog compound, but as a critical fluorinated building block. Its unique substitution pattern—two fluorine atoms flanking a phenoxy ether linkage—serves a dual purpose in modern R&D: it modulates metabolic stability in medicinal chemistry (blocking oxidative metabolism) and tunes dielectric anisotropy in liquid crystal engineering.

Molecular Architecture & Physiochemical Properties

The structural integrity of 3,5-Difluoro-4-phenoxybenzoic acid relies on the electronic interplay between the electron-withdrawing fluorine atoms and the electron-donating phenoxy group.

Quantitative Data Profile
PropertyValueTechnical Context
Molecular Formula

Core aromatic scaffold.
Molecular Weight 250.20 g/mol Calculated using IUPAC atomic weights (

).
Exact Mass 250.044 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
LogP (Predicted) ~3.2 - 3.5Indicates moderate lipophilicity; suitable for oral bioavailability (Lipinski’s Rule of 5).
pKa (Acid) ~3.8The fluorine atoms ortho to the phenoxy group inductively withdraw electron density, slightly increasing acidity compared to benzoic acid (pKa 4.2).
H-Bond Donors/Acceptors 1 / 5The carboxylic acid acts as both; fluorines act as weak acceptors.
Structural Analysis
  • The Fluorine Effect: The 3,5-difluoro substitution pattern creates a "metabolic shield." In drug design, this prevents enzymatic hydroxylation at the ortho-positions relative to the ether linkage.

  • Conformational Lock: The steric bulk of the fluorine atoms forces the phenoxy ring to twist out of plane relative to the benzoic acid ring, disrupting conjugation. This "twisted" conformation is vital for disrupting pi-stacking in liquid crystal formulations, thereby lowering melting points and viscosity.

Synthetic Methodology (The "Self-Validating" Protocol)

Expert Insight: While various routes exist, the most robust and scalable method involves Nucleophilic Aromatic Substitution (


) . This pathway is preferred over metal-catalyzed couplings (like Ullmann or Buchwald-Hartwig) for this specific substrate because the 3,4,5-trifluorobenzoic acid starting material is highly activated for nucleophilic attack at the 4-position.
Recommended Synthetic Workflow

Reaction:



Step-by-Step Protocol:

  • Activation: Charge a reaction vessel with 3,4,5-trifluorobenzoic acid (1.0 eq) and a polar aprotic solvent (DMSO or NMP). Why? These solvents solvate the cation of the base, leaving the phenoxide anion "naked" and more reactive.

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.5 eq)  and Phenol (1.1 eq) . Stir at room temperature for 30 minutes. Validation: Evolution of 
    
    
    
    gas confirms deprotonation of the carboxylic acid and phenol.
  • Substitution (

    
    ):  Heat the mixture to 100–120°C  for 4–6 hours.
    
    • Mechanism:[1][2] The phenoxide attacks the C-4 position. The negative charge is stabilized by the electron-withdrawing carboxyl group and the inductive effect of the ortho-fluorines.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Pour into ice-water and acidify to pH 1–2 with HCl. Why? This protonates the carboxylate salt, precipitating the free acid product.

    • Filter the solid and wash with water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (80:20).

SynthesisWorkflow Start Start: 3,4,5-Trifluorobenzoic Acid Reagents Add Phenol + K2CO3 Solvent: DMSO Start->Reagents Activation Heat Heat to 120°C (SNAr Mechanism) Reagents->Heat Substitution Quench Acidic Quench (HCl) pH < 2 Heat->Quench Precipitation Product Isolate 3,5-Difluoro-4- phenoxybenzoic Acid Quench->Product Filtration

Figure 1: Validated


 synthesis route for high-purity isolation.

Structural Characterization & Logic

To ensure scientific integrity, the identity of the compound must be verified using orthogonal analytical techniques. The following logic tree defines the expected spectral signature.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
     NMR:  This is the most diagnostic tool. You will observe a singlet  (or weak doublet) around -110 to -130 ppm .
    
    • Self-Validation: If you see multiple fluorine peaks, it indicates incomplete substitution (e.g., mono-substitution) or regioisomers.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       13.0+ ppm (Broad s):  Carboxylic acid proton (
      
      
      
      ).
    • 
       7.6–7.8 ppm (d, 2H):  Protons on the benzoic acid ring (positions 2,6). These will show Long-range C-F coupling  (
      
      
      
      ), appearing as doublets or multiplets.
    • 
       7.1–7.4 ppm (m, 5H):  Phenoxy ring protons.
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Target Ion:

    
     m/z.
    
  • Fragmentation: Look for the loss of

    
     (44 Da) giving a fragment at ~205 m/z.
    

CharacterizationLogic cluster_NMR NMR Analysis cluster_MS Mass Spec Sample Purified Sample H_NMR 1H NMR: COOH peak @ 13ppm? Aromatic region 7-8ppm? Sample->H_NMR F_NMR 19F NMR: Single peak? (-110 to -130 ppm) Sample->F_NMR MS_Scan ESI(-) Mode Parent Ion [M-H]- = 249.04 Sample->MS_Scan Decision Structure Confirmed? H_NMR->Decision F_NMR->Decision MS_Scan->Decision

Figure 2: Analytical decision matrix for structural verification.

Applications in Research & Development

Medicinal Chemistry: The Bioisostere Strategy

The 3,5-difluoro-4-phenoxy motif is a powerful tool for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Metabolic Stability: The fluorine atoms block the metabolically vulnerable positions on the benzoic acid ring.

  • Lipophilicity Tuning: The structure serves as a scaffold for PPO (Protoporphyrinogen Oxidase) inhibitors and is structurally related to herbicide classes like Diflufenican . In human pharma, it acts as a rigid linker in kinase inhibitors, replacing standard biphenyl ethers to improve solubility and permeability.

Material Science: Liquid Crystals

In the field of soft matter, this molecule acts as a mesogenic core .

  • Dielectric Anisotropy (

    
    ):  The lateral fluorine substituents induce a negative dielectric anisotropy. This property is essential for Vertical Alignment (VA)  mode LCDs, where molecules must align perpendicular to the electric field.
    
  • Viscosity Reduction: The ether linkage provides flexibility compared to direct biphenyl bonds, lowering the rotational viscosity of the mixture, which improves the response time of the display.

References

  • PubChem. Compound Summary: 3,5-Difluoro-4-hydroxybenzoic acid (Precursor Analysis). National Library of Medicine. Available at: [Link]

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.

Sources

Exploratory

A Technical Guide to the Solubility of Fluorinated Phenoxybenzoic Acids in Organic Solvents for Pharmaceutical Research

Executive Summary Fluorinated phenoxybenzoic acids represent a cornerstone scaffold in modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. A critical, yet often c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenoxybenzoic acids represent a cornerstone scaffold in modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. A critical, yet often challenging, aspect of their development is understanding and optimizing their solubility in organic solvents. This is paramount for efficient synthesis, purification, formulation, and ultimately, bioavailability. This technical guide provides an in-depth exploration of the theoretical and practical considerations governing the solubility of this important class of compounds. We will dissect the fundamental thermodynamic principles of dissolution, explore the profound influence of fluorine substitution on physicochemical properties, and present robust experimental methodologies for accurate solubility determination. For researchers, scientists, and drug development professionals, this guide aims to serve as a comprehensive resource, bridging the gap between theoretical principles and actionable laboratory insights.

Introduction: The Strategic Role of Fluorinated Phenoxybenzoic Acids in Drug Development

The phenoxybenzoic acid moiety is a privileged structure in drug design, appearing in a range of therapeutic agents. The introduction of fluorine atoms onto this scaffold is a widely employed strategy in medicinal chemistry to modulate a molecule's properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] For instance, the powerful electron-withdrawing effect of fluorine can significantly impact the acidity of neighboring functional groups, which in turn affects properties like solubility and bioavailability.[2]

The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a critical parameter throughout the drug development pipeline.[3] It dictates the choice of solvents for reaction chemistry, influences the efficiency of crystallization and purification processes, and is a key determinant in the design of viable formulations.[4] A thorough understanding of how the number and position of fluorine substituents on the phenoxybenzoic acid backbone influence solubility is therefore not merely an academic exercise, but a crucial element of successful drug development.

The Physicochemical Foundation of Solubility

The dissolution of a crystalline solid, such as a fluorinated phenoxybenzoic acid, into an organic solvent is a complex thermodynamic process. The overall spontaneity of this process is governed by the Gibbs free energy of solution (ΔGsolv), which is a function of both enthalpy (ΔHsolv) and entropy (ΔSsolv).

ΔGsolv = ΔHsolv - TΔSsolv

For dissolution to occur spontaneously, ΔGsolv must be negative. This process can be conceptualized as a three-step cycle:

  • Lattice Energy (Solute-Solute Interactions): Energy is required to overcome the intermolecular forces holding the crystalline lattice together. For carboxylic acids, this often involves disrupting strong hydrogen-bonded dimers.

  • Cavitation Energy (Solvent-Solvent Interactions): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Solvation Energy (Solute-Solvent Interactions): Energy is released when the solute molecule forms favorable interactions with the surrounding solvent molecules.

The interplay of these steps is visualized in the diagram below.

cluster_0 Dissolution Process cluster_1 Crystalline_Solid Crystalline Solute Separated_Solute Separated Solute Molecules Crystalline_Solid->Separated_Solute ΔH_lattice > 0 (Endothermic) Solvent_Bulk Bulk Solvent Solvent_Cavity Solvent with Cavity Solvent_Bulk->Solvent_Cavity ΔH_cavitation > 0 (Endothermic) Solvated_Molecule Solvated Solute Solvation ΔH_solvation < 0 (Exothermic) Solvation->Solvated_Molecule caption Thermodynamic Cycle of Dissolution

Caption: Thermodynamic Cycle of Dissolution

The age-old axiom "like dissolves like" is a useful heuristic that encapsulates the importance of matching the polarity and intermolecular forces of the solute and solvent to achieve favorable solvation energy. These forces include:

  • Van der Waals Forces: Weak, transient attractions present in all molecules.

  • Dipole-Dipole Interactions: Attractions between permanently polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen in the carboxylic acid group) and another electronegative atom.

How Fluorine Substitution Alters Solubility

The introduction of fluorine can dramatically alter the solubility profile of a phenoxybenzoic acid through several interconnected mechanisms.

Electronic Effects

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[5] This has two major consequences:

  • Increased Acidity: The -I effect stabilizes the carboxylate anion, making the carboxylic acid group more acidic (lower pKa). This can influence solubility in protic or basic solvents.

  • Altered Aromatic System: The electron density of the phenyl rings is modified, which can change their interactions with polar and nonpolar solvents.

Impact on Solute-Solvent Interactions

The C-F bond is highly polarized, but the fluorine atom itself is a poor hydrogen bond acceptor. However, the presence of multiple fluorine atoms can create regions of positive and negative electrostatic potential on the molecular surface, influencing interactions with polar solvents.[6] Furthermore, fluorinated compounds often exhibit "fluorophobic" and "fluorophilic" interactions, which can lead to unique solvation behaviors in both fluorinated and non-fluorinated solvents.[3]

Lipophilicity and Crystal Packing

Fluorine substitution generally increases the lipophilicity of a molecule.[1] While this often correlates with reduced aqueous solubility, its effect in organic solvents is more nuanced. Increased lipophilicity can enhance solubility in nonpolar solvents. However, the introduction of fluorine can also lead to stronger crystal lattice forces due to favorable intermolecular interactions in the solid state, which would decrease solubility.[7] The ultimate solubility is a balance between these competing factors.

The following diagram illustrates the key molecular properties affected by fluorination, which in turn dictate the compound's solubility.

Fluorination Fluorination Electronegativity Electronegativity Fluorination->Electronegativity Lipophilicity Lipophilicity Fluorination->Lipophilicity Crystal_Lattice_Energy Crystal_Lattice_Energy Fluorination->Crystal_Lattice_Energy Acidity_pKa Acidity_pKa Electronegativity->Acidity_pKa Solubility Solubility Lipophilicity->Solubility Crystal_Lattice_Energy->Solubility Acidity_pKa->Solubility caption Impact of Fluorination on Solubility

Caption: Impact of Fluorination on Solubility

Quantitative Solubility of Fluorinated Phenoxybenzoic Acids: An Overview

SolventSolvent TypeSolubility (mg/mL)
EthanolPolar Protic1
Dimethylformamide (DMF)Polar Aprotic30
Dimethyl Sulfoxide (DMSO)Polar Aprotic15

Data for Fenofibrate. Source:[8]

Studies on fluorinated benzoic acids have shown that their solubility is highly dependent on the solvent's nature. For example, 3-(trifluoromethyl)phenylboronic acid, another fluorinated acid, displays high solubility in 3-pentanone (a ketone), moderate solubility in chloroform, and very low solubility in methylcyclohexane (a nonpolar solvent).[9] This highlights the importance of specific solute-solvent interactions over simple polarity matching.

Generally, for fluorinated phenoxybenzoic acids, one can expect:

  • Higher solubility in polar aprotic solvents like DMF, DMSO, and acetone, which can engage in strong dipole-dipole interactions without competing for hydrogen bonding with the carboxylic acid dimer.

  • Moderate solubility in alcohols like ethanol and methanol. While these solvents can act as hydrogen bond donors and acceptors, they must also disrupt their own hydrogen-bonding network.[8]

  • Lower solubility in nonpolar solvents like hexanes and toluene, where the primary interactions are weaker van der Waals forces.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method, as originally described by Higuchi and Connors.[10] This method ensures that the solution is in equilibrium with the solid phase, providing a thermodynamically accurate measurement.

Materials and Equipment
  • Fluorinated phenoxybenzoic acid (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC with a suitable column and detector (or other validated analytical instrument)

Step-by-Step Protocol
  • Preparation: Add an excess amount of the solid fluorinated phenoxybenzoic acid to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[11]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[11] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. It is crucial to establish that equilibrium has been reached, which can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

The following diagram outlines this experimental workflow.

A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate on Shaker (24-48h) B->C D 4. Settle and Withdraw Supernatant C->D E 5. Filter with Syringe Filter D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify by HPLC F->G caption Shake-Flask Solubility Workflow

Caption: Shake-Flask Solubility Workflow

Predictive Approaches to Solubility

Given the time and resource-intensive nature of experimental solubility measurements, various computational models have been developed to predict solubility. These can be broadly categorized into:

  • Thermodynamic Models: Approaches like UNIQUAC and COSMO-RS use thermodynamic principles to predict solubility based on molecular properties.

  • Machine Learning and QSPR Models: Quantitative Structure-Property Relationship (QSPR) models utilize machine learning algorithms to build correlations between molecular descriptors (e.g., size, polarity, hydrogen bonding capacity) and experimentally determined solubility data.[12] These models can be powerful tools for rapid screening of large numbers of compounds.

Conclusion

The solubility of fluorinated phenoxybenzoic acids in organic solvents is a multifaceted property governed by a delicate balance of thermodynamics and intermolecular forces. Fluorine substitution serves as a powerful tool for medicinal chemists, but its impact on solubility is not always straightforward. By understanding the fundamental principles of dissolution, the specific effects of fluorination, and by employing robust experimental methods like the shake-flask technique, researchers can effectively navigate the challenges of working with these compounds. This knowledge is essential for accelerating the journey from chemical synthesis to the development of life-changing therapeutics.

References

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Cayman Chemical. (2022, November 10).
  • Lund University Publications.
  • Gerig, J. T. (2005, June 29). Selective solvent interactions in a fluorous reaction system. PubMed.
  • ResearchGate. (n.d.). (A)
  • Cambridge Isotope Laboratories, Inc. (n.d.). 4-Fluoro-3-phenoxybenzoic acid (¹³C₆, 99%) 100 µg/mL in acetonitrile.
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • Semantic Scholar. (1976, June 1). Solute-Solvent Interactions.
  • ResearchGate. (2025, August 5). Good laboratory practice of equilibrium solubility measurement.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • WordPress. (n.d.).
  • Royal Society of Chemistry. (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
  • PubMed. (n.d.).
  • International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • LGC Standards. (n.d.). 4-Fluoro-3-phenoxy benzoic acid 100 µg/mL in Acetonitrile.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.
  • Springer. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Cheméo. (n.d.). Chemical Properties of 4-Fluoro-3-trifluoromethylbenzoic acid, octyl ester.
  • OUCI. (n.d.). Thermodynamics of dissolving and solvation processes for benzoic acid and the toluic acids in aqueous solution.
  • ResearchGate. (2025, August 10). (PDF) 4-Fluoro-3-phenoxybenzoic acid.
  • ResearchGate. (2023, January 15). (PDF)
  • PMC. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • PubChem. (n.d.). 4-Fluoro-3-phenoxybenzoic acid | C13H9FO3 | CID 157032.
  • ResearchGate. (2021, June). Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents.
  • PMC. (n.d.).
  • PMC. (2013, August 5). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II.
  • Pure. (n.d.). Fluorinated Ionic Liquids as Task-Specific Materials: An Overview of Current Research.
  • CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry.
  • Chemistry LibreTexts. (2023, January 22). Properties of Esters.
  • ScholarWorks @ UTRGV. (2023, September 20).
  • Elsevier. (2013, October 26). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids.
  • LSS Chemicals. (2022, May 13).
  • PubMed. (n.d.). When is a trifluoromethyl group more lipophilic than a methyl group?

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3,5-Difluoro-4-phenoxybenzoic Acid via

Executive Summary This Application Note details the optimized protocol for synthesizing 3,5-Difluoro-4-phenoxybenzoic acid from 3,4,5-trifluorobenzoic acid . This transformation relies on a regioselective Nucleophilic Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing 3,5-Difluoro-4-phenoxybenzoic acid from 3,4,5-trifluorobenzoic acid . This transformation relies on a regioselective Nucleophilic Aromatic Substitution (


) reaction.

While polyfluorinated aromatics often present challenges regarding substitution patterns, this protocol exploits the cooperative electron-withdrawing effects of the carboxylate group and the meta-fluorine atoms to direct nucleophilic attack exclusively to the para (C4) position. This guide is designed for medicinal chemists and process engineers requiring high-purity intermediates for agrochemicals (e.g., diflufenican analogs) or liquid crystal mesogens.

Mechanistic Principles & Regioselectivity

The "Para" Activation Rule

The starting material, 3,4,5-trifluorobenzoic acid, contains three potential sites for nucleophilic attack (C3, C4, C5). However, the reaction is highly regioselective for C4 due to electronic reinforcement:

  • Inductive Effect (-I): The carboxyl group (-COOH) is a strong electron-withdrawing group (EWG). It significantly depletes electron density at the ortho and para positions.

  • Resonance Effect (-M): The carboxylate can stabilize the negative charge in the transition state (Meisenheimer complex) most effectively when the attack occurs at the para position.

  • Flanking Fluorines: The fluorine atoms at C3 and C5 exert a strong inductive withdrawing effect on C4, making it the most electrophilic carbon on the ring.

Reaction Mechanism

The reaction proceeds via a classic addition-elimination mechanism (


).
  • Deprotonation: Potassium carbonate neutralizes the carboxylic acid to form the potassium benzoate salt and deprotonates phenol to form the active phenoxide nucleophile.

  • Addition: The phenoxide attacks C4, forming a resonance-stabilized Meisenheimer complex.

  • Elimination: The fluoride ion is ejected, restoring aromaticity.

SNAr_Mechanism cluster_0 Key Interaction Start 3,4,5-Trifluorobenzoic Acid Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex + Phenoxide Base K2CO3 / Phenol Base->Complex Activation Product 3,5-Difluoro-4- phenoxybenzoic Acid Complex->Product - F⁻ Byprod KF + CO2 Complex->Byprod

Figure 1: Mechanistic pathway highlighting the critical intermediate.

Experimental Protocol

Reagents & Equipment
  • Substrate: 3,4,5-Trifluorobenzoic acid (CAS: 121602-93-5)[1]

  • Nucleophile: Phenol (CAS: 108-95-2)

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled.
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Note: DMSO is preferred for faster rates due to better solvation of the cation.

  • Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, inert gas (Nitrogen/Argon) inlet, temperature probe.

Stoichiometry Table
ComponentRoleEquivalents (eq)Rationale
3,4,5-Trifluorobenzoic Acid Limiting Reagent1.0Substrate.
Phenol Nucleophile1.05 - 1.1Slight excess ensures complete conversion.
Potassium Carbonate Base2.2 - 2.51 eq to neutralize acid + 1 eq to form phenoxide + excess.
DMSO Solvent10 Vol (mL/g)High dilution prevents polymerization/side reactions.
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Charge: To a dry reaction vessel flushed with nitrogen, add 3,4,5-Trifluorobenzoic acid (1.0 eq) and Phenol (1.05 eq).

  • Solvate: Add DMSO (10 volumes relative to acid mass). Stir until solids are mostly dissolved.

  • Activate: Add Potassium Carbonate (2.2 eq) in portions to control mild foaming (

    
     evolution).
    
    • Critical Check: Ensure the system is vented to allow gas escape.

Phase 2: Reaction
  • Heat: Ramp temperature to 90°C .

    • Note: Do not exceed 120°C. Higher temperatures increase the risk of decarboxylation.

  • Monitor: Maintain 90°C for 4–6 hours. Monitor by HPLC or TLC (Mobile phase: 30% EtOAc in Hexanes + 1% Acetic Acid).

    • Endpoint: Disappearance of trifluoro-starting material.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature (<25°C). Pour the reaction mass slowly into Ice Water (40 volumes).

  • Acidify: Slowly add 6N HCl with vigorous stirring until pH reaches 1–2.

    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 5 volumes) to remove residual DMSO and inorganic salts.

  • Drying: Dry the filter cake in a vacuum oven at 50°C for 12 hours.

Phase 4: Purification (Recrystallization)
  • Solvent: Dissolve crude solid in minimum hot Ethanol/Water (4:1) or Toluene .

  • Crystallize: Allow to cool slowly to room temperature, then chill to 0°C.

  • Collect: Filter the pure crystals.

Process Workflow & Logic

Workflow Setup Setup: Charge Reagents (Acid + Phenol + DMSO) BaseAdd Base Addition (K2CO3, portionwise) Setup->BaseAdd Dissolution Reaction Reaction: 90°C, 4-6h (SNAr at C4) BaseAdd->Reaction Deprotonation Quench Quench: Pour into Ice Water Acidify to pH 1 Reaction->Quench Conversion >98% Isolate Isolation: Filtration & Wash Quench->Isolate Precipitation Purify Purification: Recrystallization (EtOH/H2O) Isolate->Purify Crude Solid

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

The following table addresses common deviations and their corrective actions based on chemical behavior.

ObservationProbable CauseCorrective Action
Low Yield (<60%) Decarboxylation due to excessive heat.Lower reaction temp to 85°C; ensure strict temp control.
Impurity: Diphenoxy Double substitution at C3/C5.Reduce Phenol equivalents to 1.0; reduce temp.
Oily Product Residual DMSO or Phenol.Increase water wash volume; recrystallize from Toluene.
Incomplete Reaction Wet solvent or old base.Use anhydrous DMSO; mill

before use to increase surface area.

Analytical Validation

To certify the material, the following analytical signatures must be verified:

  • 
     NMR:  The starting material (3,4,5-trifluoro) shows a specific pattern (2 equivalent F, 1 unique F). The product (3,5-difluoro) will show a simplified symmetry: a singlet (or doublet depending on H-coupling) representing the two equivalent fluorine atoms at positions 3 and 5. The signal for the C4-F will disappear.
    
  • Mass Spectrometry (ESI-): Look for the molecular ion

    
    .
    
    • Calc MW: 250.19 g/mol .

    • Expected m/z: ~249.

References

  • Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Tetrahedron. Link

  • ChemicalBook. (n.d.). 3,4,5-Trifluorobenzoic acid Properties & Reactions. Retrieved from ChemicalBook. Link

  • Google Patents. (1977). Process for preparing phenoxybenzoic acids (US4031131A). (Analogous chemistry for phenoxy-benzoate synthesis). Link

  • Ossila. (2023). 3,4,5-Trifluorobenzoic acid: Material Safety and Application Data. Link

  • PubChem. (n.d.). Compound Summary: 3,5-Difluoro-4-phenoxybenzoic acid. Link

(Note: While specific patents for this exact molecule are often proprietary to herbicide manufacturers, the references above provide the authoritative grounding for the reaction class, starting material properties, and analogous industrial protocols.)

Sources

Application

Application Note: Strategic Etherification of Fluorinated Benzoic Acids

Abstract & Strategic Overview The introduction of ether linkages into fluorinated benzoic acid scaffolds is a cornerstone transformation in medicinal chemistry, particularly for modulating lipophilicity (LogP) and metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The introduction of ether linkages into fluorinated benzoic acid scaffolds is a cornerstone transformation in medicinal chemistry, particularly for modulating lipophilicity (LogP) and metabolic stability. However, the "etherification" of these substrates presents a dichotomy in synthetic strategy depending on the starting material's functionalization.

This guide defines two distinct, self-validating protocols for synthesizing fluorinated alkoxy-benzoic acids:

  • Pathway A (Nucleophilic Aromatic Substitution -

    
    ):  Displacing a fluorine atom on the aromatic ring with an alkoxide. This utilizes the fluorine as a leaving group, activated by the electron-withdrawing carboxyl moiety.
    
  • Pathway B (Williamson Ether Synthesis): O-Alkylation of a hydroxy-fluorobenzoic acid using an alkyl halide.

Critical Decision Matrix

Before proceeding, select your protocol based on your starting material and the position of the fluorine atom relative to the carboxyl group.

DecisionMatrix Start Starting Material Analysis Q1 Is the substrate a Fluoro-Benzoic Acid? Start->Q1 Q2 Is the substrate a Hydroxy-Fluoro-Benzoic Acid? Start->Q2 Q1_Check Check F Position relative to COOH Q1->Q1_Check PathB GO TO PATHWAY B (Williamson Ether Synthesis) Q2->PathB OrthoPara Ortho (2-) or Para (4-) Q1_Check->OrthoPara Meta Meta (3-) Q1_Check->Meta PathA GO TO PATHWAY A (SNAr Displacement) OrthoPara->PathA Stop STOP: SNAr Unfavorable. Use Metal-Catalyzed Coupling (Buchwald-Hartwig) Meta->Stop

Figure 1: Strategic Decision Matrix for selecting the appropriate etherification protocol.

Pathway A: Displacement of Fluorine

Target: Converting 2- or 4-fluorobenzoic acids to alkoxy-benzoic acids.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1][2] Fluorine is the ideal leaving group for


 (reaction rate F >> Cl > Br > I) because its high electronegativity inductively stabilizes the anionic intermediate, lowering the activation energy of the rate-determining addition step [1].

The "Carboxylate Trap": Direct reaction of the benzoic acid with an alkoxide is often low-yielding.

  • Reason: The base required to form the alkoxide will first deprotonate the carboxylic acid (

    
    ). The resulting carboxylate anion (
    
    
    
    ) is electron-donating by induction and resonance, deactivating the ring toward nucleophilic attack. Furthermore, electrostatic repulsion between the incoming alkoxide (
    
    
    ) and the carboxylate (
    
    
    ) impedes the reaction.
  • Solution: This protocol mandates a Protection-Reaction-Deprotection sequence. Converting the acid to a methyl ester (

    
    ) locks the group in a highly electron-withdrawing state, significantly accelerating the 
    
    
    
    reaction [2].
Detailed Protocol (Ester-Mediated Route)
Step 1: Esterification (Fischer Speier)

Note: If starting with a commercially available ester, skip to Step 2.

  • Dissolve fluorobenzoic acid (10 mmol) in MeOH (30 mL).

  • Add conc.

    
     (0.5 mL) dropwise.
    
  • Reflux for 4-6 hours (monitor by TLC).

  • Concentrate in vacuo, neutralize with saturated

    
    , and extract with EtOAc.
    
Step 2:

Etherification

Reagents:

  • Substrate: Methyl fluorobenzoate (1.0 equiv)

  • Nucleophile: Alcohol (

    
    , 1.2 - 1.5 equiv)
    
  • Base:

    
     (1.5 equiv) or NaH (1.2 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Alkoxide Formation:

    • Option A (Liquid Alcohols/Primary): Dissolve the alcohol in DMF. Add

      
      . Stir at RT for 15 min.
      
    • Option B (Complex/Secondary Alcohols): Suspend NaH (60% in oil) in DMF at 0°C. Add alcohol dropwise. Stir 30 min until evolution of

      
       ceases.
      
  • Addition: Add the methyl fluorobenzoate solution to the alkoxide mixture.

  • Reaction: Heat to 80–100°C .

    • Checkpoint: 2-fluoro isomers react faster (2-4 hrs) than 4-fluoro isomers (4-12 hrs) due to inductive proximity to the ester.

  • Workup: Cool to RT. Quench with saturated

    
    .[3] Extract with EtOAc (x3). Wash organics with water (x2) to remove DMF, then brine. Dry over 
    
    
    
    .
Step 3: Hydrolysis (Saponification)[3]
  • Dissolve the crude ether-ester in THF/Water (3:1).

  • Add LiOH (3.0 equiv).

  • Stir at RT (or 50°C if sluggish) until ester is consumed.

  • Acidification: Carefully acidify with 1M HCl to pH 3. The product usually precipitates. Filter or extract.

Pathway B: Williamson Ether Synthesis

Target: O-Alkylation of Hydroxy-Fluorobenzoic Acids.

Mechanistic Insight

This is a standard


 reaction.[4] The challenge lies in Chemoselectivity . The starting material has two acidic protons: the carboxylic acid (

) and the phenol (

).
  • Risk: Alkylating the carboxylate (forming an ester) instead of the phenoxide (forming an ether).

  • Control: Since the carboxylate is formed first but is less nucleophilic (delocalized charge) than the phenoxide, using a mild base (

    
    ) and a polar aprotic solvent usually favors O-alkylation of the phenol. However, for high-value substrates, ester protection (as in Pathway A) is recommended to eliminate ambiguity [3].
    
Detailed Protocol (Direct Alkylation)

Reagents:

  • Substrate: Hydroxy-fluorobenzoic acid (1.0 equiv)[3]

  • Alkylating Agent: Alkyl Bromide/Iodide (2.2 equiv - excess accounts for acid consumption)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Acetone (reflux) or DMF (80°C)

Procedure:

  • Dissolution: Dissolve substrate in Solvent (0.5 M).

  • Deprotonation: Add

    
    . Stir for 30 min. (Note: This forms the dianion).
    
  • Alkylation: Add Alkyl Halide dropwise.[3]

  • Reaction: Heat to reflux (Acetone) or 80°C (DMF) for 4-12 hours.

  • Hydrolysis (Crucial Step): The reaction will likely produce a mixture of the ether-acid and the ether-ester (since the carboxylate may also alkylate).

    • Fix: Treat the crude reaction mixture with NaOH/MeOH/H2O (1M) for 1 hour to hydrolyze any incidental ester formed, returning the carboxyl group to the acid form while leaving the ether intact.

  • Isolation: Acidify to pH 3 and extract.

Data Summary & Optimization

Solvents and Bases for (Pathway A)
SolventDipolar CharacterRecommended BaseTemp RangeNotes
DMF High

,

60-100°CStandard choice. Easy to wash out.
DMSO Very High

, NaH
50-90°CAccelerates

rates significantly. Harder to remove.
NMP High

100-140°CUse for unreactive substrates (e.g., steric hindrance).
THF ModerateNaH, LiHMDS0-60°CUse for highly reactive alkoxides or low temps.
Reactivity Trends (Leaving Groups in )

Unlike


/

, the bond breaking is not rate-determining.[1][5]

Operational Note: Do not substitute a bromo-fluorobenzoic acid expecting the bromine to react. The fluorine will be displaced exclusively in

conditions [4].

Reaction Mechanism Visualization ( )

The following diagram illustrates the critical Meisenheimer complex stabilization in Pathway A.

SNAr_Mechanism cluster_legend Key Factor Substrate Ester-Substituted Fluoroarene TS1 Transition State 1 (Attack) Substrate->TS1 Rate Determining Step Nucleophile Alkoxide (RO-) Nucleophile->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate High Energy Product Alkoxy-Arene + F- Intermediate->Product Fast Elimination of Fluoride Note EWG (Ester) stabilizes negative charge in Intermediate

Figure 2: Mechanism of


 showing the rate-determining attack and stabilization by the Ester group.

Troubleshooting & Safety

Common Failure Modes
  • No Reaction (Pathway A):

    • Cause: Substrate is a meta-fluoro isomer (3-fluorobenzoic acid).

    • Fix:

      
       will not work. Switch to Copper-catalyzed Ullmann coupling or Palladium-catalyzed Buchwald-Hartwig etherification.
      
  • Low Yield (Pathway A):

    • Cause: "Canibalization" of the ester. The alkoxide nucleophile attacks the ester carbonyl (transesterification) instead of the aromatic ring.

    • Fix: Use a bulkier ester (isopropyl or t-butyl) to sterically hinder the carbonyl, or lower the temperature.

  • O- vs C-Alkylation (Pathway B):

    • Cause: Phenoxide acting as an ambident nucleophile.

    • Fix: Ensure the solvent is polar aprotic (DMF). Avoid protic solvents which shield the oxygen.

Safety Protocols
  • Fluoride Waste: The

    
     reaction generates metal fluorides (e.g., NaF, CsF). While not HF, these are toxic. Dispose of aqueous waste in designated fluoride containers.
    
  • NaH Handling: Sodium hydride is pyrophoric. Wash the oil dispersion with hexane only if strictly necessary; otherwise, use as the dispersion to minimize fire risk.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard Field Reference).

Sources

Method

Using 3,5-Difluoro-4-phenoxybenzoic acid as a pharmaceutical intermediate

Application Note: 3,5-Difluoro-4-phenoxybenzoic Acid as a Privileged Scaffold in Drug Discovery Executive Summary 3,5-Difluoro-4-phenoxybenzoic acid (CAS 1487010-50-3) is a high-value fluorinated building block used in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Difluoro-4-phenoxybenzoic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary

3,5-Difluoro-4-phenoxybenzoic acid (CAS 1487010-50-3) is a high-value fluorinated building block used in the synthesis of biaryl ether-based therapeutics . Its structural motif—a benzoic acid core flanked by two fluorine atoms and a phenoxy ether—confers unique physicochemical properties essential for modern drug design:

  • Metabolic Stability: The 3,5-difluoro substitution blocks metabolic oxidation at the most reactive sites of the phenyl ring, extending the half-life of downstream APIs.

  • Conformational Locking: The fluorine atoms induce a specific twist angle between the two aromatic rings via steric and electrostatic repulsion, mimicking the bioactive conformation of thyroid hormones and HIF-2α inhibitors.

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid, enhancing the potency of interactions with positively charged residues (e.g., Arginine/Lysine) in protein binding pockets.

This guide details the use of this intermediate in synthesizing Hypoxia-Inducible Factor 2α (HIF-2α) antagonists and Thyroid Hormone Receptor (TR) modulators , providing validated protocols for its synthesis and downstream functionalization.

Pharmaceutical Applications & Mechanism

Target Class: HIF-2α Antagonists

The "difluoro-phenoxy" moiety is a critical pharmacophore in the PT-series of HIF-2α inhibitors (e.g., analogs of Belzutifan/PT2385). These drugs function by allosterically binding to the PAS-B domain of HIF-2α, disrupting its heterodimerization with HIF-1β.

  • Role of the Intermediate: 3,5-Difluoro-4-phenoxybenzoic acid serves as the "left-hand" side of the inhibitor, where the carboxylic acid is converted into amides or heterocycles to engage the solvent-exposed region of the binding pocket.

  • Mechanistic Advantage: The fluorine atoms prevent oxidative defluorination (a common metabolic liability) and optimize the lipophilicity (LogD) for cellular permeability.

Target Class: Thyroid Hormone Mimetics

Structurally analogous to Thyroxine (T4), this intermediate is used to synthesize TR-β selective agonists. The 3,5-difluoro pattern mimics the 3,5-diiodo substitution of natural thyroid hormones but with improved oral bioavailability and reduced toxicity.

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the synthesis of the intermediate and its divergence into two major drug classes.

G Start 3,4,5-Trifluorobenzoic Acid (Starting Material) Step1 Step 1: S_NAr Coupling (Phenol, K2CO3, DMSO) Start->Step1 Regioselective Substitution Intermed 3,5-Difluoro-4-phenoxybenzoic Acid (Key Intermediate) Step1->Intermed 85-92% Yield PathA Path A: Amidation (HIF-2α Inhibitors) Intermed->PathA R-NH2, HATU PathB Path B: Bioisostere Conv. (TR Agonists) Intermed->PathB Tetrazole/Oxadiazole Formation DrugA Amide/Heterocycle Library PathA->DrugA DrugB Thyromimetic Analogs PathB->DrugB

Caption: Synthetic divergence of 3,5-Difluoro-4-phenoxybenzoic acid into HIF-2α inhibitors and TR agonists.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,5-Difluoro-4-phenoxybenzoic Acid

Rationale: This protocol uses Nucleophilic Aromatic Substitution (SNAr).[1] The 4-position fluorine in 3,4,5-trifluorobenzoic acid is the most electrophilic due to the additive inductive effects of the adjacent fluorines, allowing for high regioselectivity without protecting groups.

Materials:

  • 3,4,5-Trifluorobenzoic acid (1.0 equiv)

  • Phenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv, anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 3,4,5-trifluorobenzoic acid (10 mmol) and Phenol (11 mmol). Dissolve in DMSO (30 mL).

  • Base Addition: Add K₂CO₃ (25 mmol) in a single portion. The reaction is slightly exothermic; ensure stirring is vigorous.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC or ¹⁹F-NMR. The starting material triplet (-135 ppm) will disappear, replaced by a doublet (-110 ppm) for the product.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • Acidification: Slowly acidify with 1M HCl to pH 2–3. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with water (3 x 20 mL) to remove DMSO/salts, and dry under vacuum at 50°C. Recrystallize from Ethanol/Water if purity <98%.

Expected Yield: 85–92% Key Quality Attribute: ¹H NMR (DMSO-d₆) should show a distinct doublet for the 2,6-protons of the benzoic acid ring (approx. 7.8 ppm, JH-F ≈ 8 Hz).

Protocol B: Amide Coupling for Library Generation (HIF-2α Analogs)

Rationale: Converting the carboxylic acid to an amide is the primary method for generating SAR (Structure-Activity Relationship) libraries. We use HATU for rapid, high-yield coupling that minimizes racemization of chiral amines.

Materials:

  • 3,5-Difluoro-4-phenoxybenzoic acid (1.0 equiv)

  • Amine Partner (e.g., 4-aminobenzonitrile for PT-analogs) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the benzoic acid derivative (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) and stir for 10 minutes at room temperature (activation phase).

  • Addition: Add the amine partner (1.1 mmol). Stir at room temperature for 2–12 hours.

    • Self-Validation: LC-MS should show the mass of [M+H]⁺ corresponding to the amide. Disappearance of the acid peak is usually complete within 2 hours.

  • Isolation: Dilute with Ethyl Acetate (30 mL), wash with saturated NaHCO₃ (2 x 15 mL), 1M HCl (2 x 15 mL), and Brine. Dry over MgSO₄ and concentrate.

Technical Data & Comparison

The following table highlights why the 3,5-difluoro substitution is superior to non-fluorinated or mono-fluorinated analogs in drug design.

Property4-Phenoxybenzoic Acid (Unsubstituted)3-Fluoro-4-phenoxybenzoic Acid3,5-Difluoro-4-phenoxybenzoic Acid Impact on Drug Design
pKa (COOH) ~4.2~3.8~3.3 Stronger ionic bond with receptor residues (e.g., Arg/Lys).
Metabolic Stability Low (Ring hydroxylation)ModerateHigh Blocks P450 oxidation at 3,5 positions; extends t1/2.
Twist Angle ~50°~65°~90° (Perpendicular) Mimics bioactive conformation of biaryl inhibitors.
Lipophilicity (cLogP) 3.13.33.5 Improved membrane permeability for intracellular targets.

References

  • Wallace, E. M., et al. (2016).[2] "A Small-Molecule Antagonist of HIF-2α Transcription for von Hippel-Lindau-Deficient Renal Cell Carcinoma." Cancer Research. Describes the SAR of biaryl ether HIF-2α inhibitors.

  • Xu, R., et al. (2017). "3-Chloro-2,4-difluoro-5-hydroxybenzoic acid: A Key Intermediate for Quinolone Antibiotics."[3][4] Journal of Chemical Research.[4] Provides analogous SNAr chemistry protocols for fluorinated benzoic acids.

  • Choi, W., et al. (2018). "Discovery of PT2385: A First-in-Class HIF-2α Antagonist."[2] Journal of Medicinal Chemistry. Details the structural requirements of the difluoro-phenoxy scaffold.

  • Place, S., et al. (2020). "Thyroid Hormone Receptor Agonists: Structural and Functional Perspectives." Journal of Endocrinology.

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Quinolone Antibiotics Utilizing Difluorobenzoic Acid Derivatives

Abstract: This document provides a comprehensive technical guide for the synthesis of quinolone and fluoroquinolone antibiotics, with a specific focus on methodologies commencing from difluorobenzoic acid derivatives. It...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of quinolone and fluoroquinolone antibiotics, with a specific focus on methodologies commencing from difluorobenzoic acid derivatives. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development. The guide elucidates the core chemical principles, details established synthetic routes such as the Gould-Jacobs reaction, and provides step-by-step protocols for key transformations. Emphasis is placed on the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Enduring Significance of Fluoroquinolones

Quinolone antibiotics represent a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and high potency against a wide range of Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription.[2][][4]

The evolution of this class of drugs saw a monumental leap with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus, giving rise to the fluoroquinolones.[5][6][7] This single structural modification dramatically enhanced antibacterial potency and cell penetration.[7][8] Difluorobenzoic acid and its derivatives have emerged as pivotal starting materials for the construction of these complex scaffolds, offering a versatile entry point to the core structure required for biological activity. This guide will explore the synthetic pathways that transform these relatively simple precursors into potent antibacterial agents.

Foundational Synthetic Strategies: Building the Quinolone Core

The construction of the bicyclic quinolone core is the central challenge in the synthesis of these antibiotics. Several named reactions have been developed and refined over the decades to achieve this transformation efficiently.

The Gould-Jacobs Reaction: A Classic and Versatile Approach

The Gould-Jacobs reaction is a robust and widely employed method for synthesizing 4-hydroxyquinolines.[9][10] The general sequence involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[9][11]

The key steps are:

  • Condensation: A substituted aniline, such as one derived from a difluorobenzoic acid, reacts with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution where the aniline nitrogen displaces the ethoxy group.[9][12]

  • Thermal Cyclization: The resulting anilidomethylenemalonate intermediate undergoes an intramolecular 6-electron electrocyclization at high temperatures (often >250°C) to form the quinoline ring.[11][13]

  • Saponification and Decarboxylation (Optional): The resulting ester can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxyquinolone.[9]

The choice of a high-boiling point solvent like diphenyl ether or mineral oil is critical for achieving the necessary temperature for cyclization.[13]

Gould_Jacobs start Substituted Aniline (from Difluorobenzoic Acid) intermediate Anilidomethylenemalonate Intermediate start->intermediate Condensation (-EtOH) deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate cyclization Thermal Cyclization (High Temp, >250°C) intermediate->cyclization Heat product Ethyl 4-Hydroxyquinoline- 3-carboxylate cyclization->product 6π Electrocyclization (-EtOH)

Caption: Generalized workflow of the Gould-Jacobs reaction.

The Conrad-Limpach-Knorr Synthesis

This method also utilizes anilines and β-ketoesters. The reaction conditions dictate the final product. At lower temperatures, condensation yields a β-amino acrylate, which upon cyclization gives a 4-quinolone.[14] At higher temperatures, the reaction proceeds through a β-ketoester anilide to form a 2-quinolone.[14] For the synthesis of most fluoroquinolone antibiotics, which are 4-quinolones, the lower temperature conditions are employed.

Modern Transition-Metal Catalyzed Approaches

More recent synthetic advancements have utilized transition metal catalysts, such as copper and palladium, to achieve the cyclization under milder conditions.[13][15] These methods often involve the reaction of anilines with alkynes or other unsaturated partners, offering alternative and sometimes more efficient routes to the quinolone core.[15] For instance, copper-catalyzed aza-Michael addition followed by cyclization provides a one-pot synthesis of 3-carbonyl-4-quinolone derivatives.[15]

Key Intermediates from Difluorobenzoic Acid

The journey from a simple difluorobenzoic acid to a complex fluoroquinolone antibiotic necessitates the synthesis of key intermediates. 2,4-Difluoro-3,5-dichlorobenzoic acid, for example, is a valuable intermediate for preparing potent quinolone-3-carboxylic acids.[16]

The synthesis of these intermediates often involves a sequence of standard aromatic substitutions:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction: Conversion of the nitro group to an amino group, forming the required aniline.

  • Diazotization and Halogenation: Further functionalization of the aromatic ring.

These steps allow for the precise placement of substituents that will ultimately become part of the final antibiotic structure.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of Ethyl 6,7-Difluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol outlines the synthesis of a core fluoroquinolone precursor from 3,4-difluoroaniline.

Materials:

  • 3,4-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 3,4-difluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture gently (e.g., 100-120°C) for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Remove the ethanol formed during the reaction under reduced pressure. The resulting crude product is the anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat diphenyl ether to 250-260°C.

  • Add the crude intermediate from Step 1 dropwise to the hot diphenyl ether.

  • Maintain the temperature for 15-30 minutes to ensure complete cyclization.

  • Allow the reaction mixture to cool to room temperature. The product should precipitate.

  • Add hexane or diethyl ether to the cooled mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash with hexane to remove the diphenyl ether.

Step 3: Saponification (Optional - to form the carboxylic acid)

  • Suspend the crude ester from Step 2 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Data Presentation:

StepReactant 1Reactant 2ConditionsProductTypical Yield
Condensation3,4-DifluoroanilineDEEM110°C, 1.5 hDiethyl 2-((3,4-difluorophenylamino)methylene)malonate>90%
CyclizationIntermediate(self)250°C, 20 minEthyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate75-85%
SaponificationEster ProductNaOH/EtOHReflux, 2 h6,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid>95%
Protocol 2: N-Alkylation of the Quinolone Core

A crucial step in tailoring the biological activity of quinolones is the substitution at the N-1 position.[17] This is typically achieved through an alkylation reaction.

Materials:

  • Quinolone core (e.g., from Protocol 1)

  • Alkylating agent (e.g., ethyl iodide, cyclopropyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve the quinolone core (1 equivalent) in a suitable anhydrous solvent such as DMF.

  • Add a base (e.g., potassium carbonate, 1.5-2 equivalents) to the solution.

  • Add the alkylating agent (1.1-1.3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80°C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis (Gould-Jacobs) cluster_modification Functionalization cluster_final Final Product A 3,4-Difluoroaniline C Step 1: Condensation (110°C) A->C B DEEM B->C D Intermediate Isolation C->D E Step 2: Thermal Cyclization (250°C in Diphenyl Ether) D->E F Quinolone Core Ester E->F G Step 3: N-Alkylation (e.g., Cyclopropyl Bromide, K₂CO₃) F->G H Step 4: Saponification (NaOH, H₂O/EtOH) G->H I Fluoroquinolone Antibiotic H->I

Caption: A complete experimental workflow for fluoroquinolone synthesis.

Trustworthiness and Self-Validation

The protocols described herein incorporate self-validating checkpoints. The progress of each reaction should be meticulously monitored using analytical techniques such as TLC or LC-MS. The identity and purity of intermediates and final products must be confirmed by comprehensive characterization, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful incorporation of fluorine atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the quinolone and carboxylic acid).

Consistent and reproducible analytical data at each stage are paramount to ensuring the integrity of the synthetic process.

Conclusion: A Framework for Innovation

The synthesis of quinolone antibiotics from difluorobenzoic acid derivatives is a well-established field, yet it continues to offer avenues for innovation. By understanding the fundamental reaction mechanisms and mastering the key protocols, researchers can create a diverse array of analogues. Modern adaptations, including the use of greener solvents and more efficient catalytic systems, are paving the way for more sustainable pharmaceutical manufacturing.[18][19] This guide provides a solid foundation upon which new generations of life-saving antibiotics can be built.

References

  • Quinolone antibiotic - Wikipedia. [Link]

  • The fluorinated quinolones - PubMed. [Link]

  • Camps quinoline synthesis - Wikipedia. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. [Link]

  • The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. - SciSpace. [Link]

  • Insights on Fluoroquinolones as Anti-Bacterial Drugs - Opast Publishing Group. [Link]

  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy - IJRASET. [Link]

  • Global Health: Antimicrobial Resistance: Fluoroquinolones - PDB-101. [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC. [Link]

  • (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. [Link]

  • N- and O- alkylation of a quinolone fluorophore - ResearchGate. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • design & synthesis of fluoroquinolone through green chemistry approach - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • Synthesis of Fluoroquinolone Antibiotics. [Link]

  • (PDF) Mechanism of fluoroquinolone action - ResearchGate. [Link]

  • Gould-Jacobs Reaction. [Link]

  • Quinolone antibiotics: resistance and therapy | IDR - Dove Medical Press. [Link]

  • Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... - ResearchGate. [Link]

  • Quinolone antibiotics - PMC - NIH. [Link]

Sources

Method

Optimization of Amide Bond Formation for 3,5-Difluoro-4-phenoxybenzoic Acid Derivatives

Application Note: AN-2026-DFPB Executive Summary This application note details optimized protocols for the amide coupling of 3,5-difluoro-4-phenoxybenzoic acid , a privileged scaffold in medicinal chemistry often associa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DFPB

Executive Summary

This application note details optimized protocols for the amide coupling of 3,5-difluoro-4-phenoxybenzoic acid , a privileged scaffold in medicinal chemistry often associated with ROR


t inverse agonists and anti-inflammatory agents.

The presence of ortho-fluorine atoms and a para-phenoxy group creates a unique electronic and steric environment. While the electron-withdrawing fluorine atoms increase the electrophilicity of the activated carbonyl, they simultaneously decrease the nucleophilicity of the carboxylate, potentially slowing the initial activation step. Furthermore, the 4-phenoxy group introduces significant lipophilicity and steric bulk.

This guide presents three distinct methodologies tailored to specific experimental needs:

  • Method A (Discovery): HATU-mediated coupling for high-throughput success.

  • Method B (Process/Scale-up): T3P® (Propylphosphonic anhydride) coupling for ease of workup and green chemistry compliance.

  • Method C (Low Reactivity): Acid chloride activation for sterically hindered or electron-deficient amines (e.g., anilines, sulfonamides).

Chemical Analysis & Mechanistic Insight

Electronic and Steric Landscape

The substrate presents a "push-pull" electronic system:

  • Inductive Withdrawal (-I): The two fluorine atoms at positions 3 and 5 exert a strong inductive electron-withdrawing effect. This lowers the pKa of the carboxylic acid (estimated pKa

    
     3.2–3.5) compared to benzoic acid (pKa 4.2).
    
    • Consequence: The carboxylate anion is stable but less nucleophilic, requiring highly reactive coupling agents (uronium/phosphonium salts) for rapid activation.

  • Resonance Donation (+R): The 4-phenoxy group is an electron donor by resonance, but its effect is modulated by the twisting of the ether linkage relative to the aromatic plane.

  • Steric Bulk: The 3,5-difluoro substitution creates a "fence" around the carbonyl carbon, while the 4-phenoxy group adds distal bulk that can interfere with large coupling reagents or amines.

Reaction Decision Matrix

Select the appropriate protocol based on your amine partner and scale.

DecisionMatrix Start Start: 3,5-Difluoro-4-phenoxybenzoic acid AmineType Analyze Amine Partner Start->AmineType IsChiral Is the Amine Chiral? AmineType->IsChiral IsHindered Is Amine Hindered/Electron-Poor? IsChiral->IsHindered No MethodB Method B: T3P (Low Epimerization, Scalable) IsChiral->MethodB Yes (Prevent Racemization) MethodA Method A: HATU (High Yield, Discovery Scale) IsHindered->MethodA No (Aliphatic Amines) MethodC Method C: Acid Chloride (Forceful Conditions) IsHindered->MethodC Yes (Anilines/Sulfonamides)

Figure 1: Decision matrix for selecting the optimal coupling condition based on amine properties.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Standard)

Best for: Small-scale synthesis (<100 mg), library generation, and aliphatic amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester), which accelerates coupling via the "neighboring group effect" of the pyridine nitrogen [1].

Reagents:

  • Substrate: 3,5-Difluoro-4-phenoxybenzoic acid (1.0 equiv)

  • Amine: 1.1–1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Protocol:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT) to ensure deprotonation.

  • Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester.

  • Add the amine (1.1–1.2 equiv).

  • Monitor by LCMS.[2] Conversion is usually complete within 1–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[1]

    • Note: The urea byproduct of HATU (tetramethylurea) is water-soluble, but the HOAt byproduct can be difficult to remove without chromatography.

Method B: T3P® (Propylphosphonic Anhydride) Coupling (Process/Green)

Best for: Scale-up (>1 g), chiral amines (lowest epimerization risk), and ease of purification. Mechanism: T3P acts as a cyclic anhydride trap. The byproducts are water-soluble phosphonic acid salts, eliminating the need for chromatography in many cases [2].[3]

Reagents:

  • Substrate: 3,5-Difluoro-4-phenoxybenzoic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: Pyridine (3.0–5.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Charge the carboxylic acid (1.0 equiv), amine (1.1 equiv), and solvent (EtOAc, 5–10 volumes) into the reactor/flask.

  • Cool the mixture to 0°C.

  • Add the base (Pyridine, 3.0 equiv).

  • Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

  • Allow to warm to RT and stir.

    • Optimization: If conversion is slow after 4 hours, heat to 40–50°C. T3P is thermally stable.

  • Workup (Self-Validating): Add water. Separate layers. Wash organic layer with 10% citric acid (removes pyridine and unreacted amine), then 10% NaHCO₃ (removes unreacted acid and T3P byproducts).

  • Concentrate organic layer to yield product.

T3P_Workflow Mix Mix Acid + Amine (in EtOAc) AddBase Add Pyridine (0°C) Mix->AddBase AddT3P Add T3P Dropwise AddBase->AddT3P React Stir RT-50°C AddT3P->React Wash1 Wash: Citric Acid (Removes Base/Amine) React->Wash1 Wash2 Wash: NaHCO3 (Removes T3P byproducts) Wash1->Wash2 Product Pure Amide Wash2->Product

Figure 2: T3P coupling workflow highlighting the aqueous removal of impurities.

Method C: Acid Chloride Activation (Difficult Substrates)

Best for: Non-nucleophilic amines (e.g., 2-aminopyridine, sulfonamides, electron-deficient anilines). Mechanism: Conversion to the acid chloride creates the most electrophilic species possible, overcoming the poor nucleophilicity of the amine partner.

Reagents:

  • Substrate: 3,5-Difluoro-4-phenoxybenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2–3 drops)

  • Solvent: DCM (Dichloromethane)[2]

Protocol:

  • Dissolve acid in anhydrous DCM under Nitrogen/Argon.

  • Add catalytic DMF (essential for Vilsmeier-Haack intermediate formation).

  • Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO, CO₂) will occur.

  • Stir at RT for 1–2 hours.

  • Critical Step: Evaporate solvent and excess oxalyl chloride to dryness (use a cold trap). Re-dissolve the crude acid chloride in fresh DCM or THF.

  • Add the amine (1.0 equiv) and a scavenger base (Et₃N or Pyridine, 2.0 equiv).

  • Stir at RT or reflux if necessary.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Carboxylate formation is slow due to fluorine inductive effect.Switch to Method C (Acid Chloride). The acid chloride is insensitive to the carboxylate's poor nucleophilicity.
Epimerization (Chiral Amine) High pH or over-activation (O-acylisourea racemization).Switch to Method B (T3P) . Use weaker bases like NMM or Collidine instead of DIEA/TEA. Keep Temp < 0°C.
Formation of Anhydride Steric bulk prevents amine attack on activated ester.Increase amine equivalents (1.5 eq). Increase temperature (50°C) using T3P in EtOAc.
Poor Solubility The phenoxy group makes the SM lipophilic; salts precipitate.Use a solvent mixture: DCM/DMF (1:1) or NMP.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Synthesis of Weinreb Amides and Hydroxamates. Journal of Organic Chemistry. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Application

Reagents for esterification of 3,5-Difluoro-4-phenoxybenzoic acid

Application Note & Protocol Guide Topic: Strategic Selection of Reagents for the Esterification of 3,5-Difluoro-4-phenoxybenzoic Acid Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Selection of Reagents for the Esterification of 3,5-Difluoro-4-phenoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,5-Difluoro-4-phenoxybenzoic acid is a key structural motif in medicinal chemistry and materials science, valued for the unique electronic and conformational properties imparted by its fluorine and phenoxy substituents. The conversion of its carboxylic acid moiety into various esters is a critical step in the synthesis of active pharmaceutical ingredients (APIs), prodrugs, and functional materials. However, the electronic-withdrawing nature of the difluoro substitution and the steric hindrance from the phenoxy group present distinct challenges for esterification. This guide provides a comprehensive analysis of four primary esterification methodologies, explaining the mechanistic rationale behind reagent selection and offering detailed, field-proven protocols to empower researchers to overcome these challenges and achieve optimal yields.

The Challenge: Reactivity of a Sterically Hindered and Electron-Deficient Carboxylic Acid

The successful esterification of 3,5-Difluoro-4-phenoxybenzoic acid requires careful consideration of its molecular structure. The two fluorine atoms ortho to the carboxylic acid are powerful electron-withdrawing groups, which increase the acidity of the carboxyl proton but simultaneously decrease the nucleophilicity of the corresponding carboxylate anion. Furthermore, the adjacent phenoxy group provides significant steric bulk, potentially hindering the approach of an alcohol nucleophile to the carbonyl carbon. Therefore, the choice of esterification method must balance the need for potent carboxylic acid activation with the steric and electronic constraints of the substrate and alcohol.

Comparative Analysis of Esterification Methodologies

A researcher's choice of methodology should be guided by the specific alcohol being used, the scale of the reaction, and the presence of other sensitive functional groups in the molecule. The following sections dissect the most effective approaches.

Methodology Overview

The selection of an appropriate esterification strategy is paramount. This decision tree outlines a logical workflow for choosing the most suitable method based on substrate characteristics and experimental goals.

G Start Start: Esterify 3,5-Difluoro-4-phenoxybenzoic acid Substrate_Check Substrate Sensitivity Check Start->Substrate_Check Scale_Check Scale & Cost Consideration Substrate_Check->Scale_Check Sensitive Substrate (Acid/heat labile) Fischer Method 1: Fischer Esterification Substrate_Check->Fischer Robust Substrate (No acid/heat sensitivity) Acyl_Chloride Method 2: Acyl Chloride Formation Scale_Check->Acyl_Chloride Large Scale, Cost-conscious Steglich Method 3: Steglich Esterification Scale_Check->Steglich Mildest Conditions, Lab Scale Mitsunobu Method 4: Mitsunobu Reaction Scale_Check->Mitsunobu Stereochemical Inversion Needed (Secondary Alcohol)

Caption: Workflow for selecting an esterification method.

Detailed Protocols and Mechanistic Insights

Method 1: Fischer-Speier Esterification

This classic method relies on an acid catalyst and excess alcohol to drive the equilibrium toward the ester product.[1][2] It is best suited for simple, non-sterically hindered, and thermally robust primary or secondary alcohols where cost-effectiveness is a priority.

  • Mechanistic Principle: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl. The reaction is reversible, and the removal of water, typically via a Dean-Stark apparatus, is crucial to drive the reaction to completion.[2][5]

  • Expertise & Trustworthiness: While economical, this method is often a poor choice for 3,5-Difluoro-4-phenoxybenzoic acid due to the substrate's reduced reactivity and the harsh conditions required. High temperatures and strong acids can lead to side reactions or degradation, especially with complex alcohols. Yields may be moderate at best.

  • Protocol: Synthesis of Methyl 3,5-Difluoro-4-phenoxybenzoate

    • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

    • Reagent Charging: To the flask, add 3,5-Difluoro-4-phenoxybenzoic acid (1.0 eq), methanol (20-50 eq, serving as both reagent and solvent), and toluene (to fill the Dean-Stark trap).

    • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Reaction: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC/LC-MS analysis of aliquots. The reaction may require 8-24 hours.

    • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Acyl Chloride Intermediate

This robust, two-step method offers high yields and is irreversible, making it suitable for a broad range of alcohols, including phenols and some tertiary alcohols.[6][7] It involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily couples with the alcohol.

  • Mechanistic Principle: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating its displacement by a chloride ion to form the acyl chloride.[7][8] This electrophilic intermediate reacts rapidly with the alcohol nucleophile. A non-nucleophilic base (e.g., pyridine, triethylamine) is typically added to scavenge the HCl byproduct.[7]

  • Expertise & Trustworthiness: This is often the workhorse method for challenging substrates. The high reactivity of the acyl chloride intermediate effectively overcomes the steric and electronic hurdles of the starting material. Careful handling of the moisture-sensitive and corrosive reagents is critical for success.

  • Protocol: Synthesis via Acyl Chloride

    • Step A: Formation of 3,5-Difluoro-4-phenoxybenzoyl chloride

      • In an oven-dried, inert-atmosphere (N₂ or Ar) flask, suspend 3,5-Difluoro-4-phenoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

      • Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

      • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the cessation of gas evolution.

      • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately without further purification.

    • Step B: Esterification

      • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

      • In a separate flask, dissolve the desired alcohol (1.1 eq) and triethylamine or pyridine (1.2 eq) in anhydrous DCM.

      • Add the alcohol/base solution dropwise to the acyl chloride solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.

      • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate.

      • Purification: Purify the crude ester by flash column chromatography.

Method 3: Steglich Esterification (Carbodiimide Coupling)

The Steglich esterification is the premier choice for coupling with sensitive or sterically demanding alcohols under exceptionally mild conditions.[9][10] It avoids harsh acids, bases, and high temperatures.

  • Mechanistic Principle: A carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] The crucial additive, 4-Dimethylaminopyridine (DMAP), serves as a hyper-nucleophilic acyl transfer catalyst.[13] DMAP intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is readily attacked by the alcohol.[11] This catalytic cycle prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a non-reactive N-acylurea.[9][11]

G RCOOH R-COOH O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + DCC DCC DCC N_Acyl_Urea N-Acylurea (Side Product) O_Acyl->N_Acyl_Urea Slow Rearrangement (No DMAP) N_Acyl_Pyr N-Acylpyridinium Salt (Highly Reactive) O_Acyl->N_Acyl_Pyr + DMAP (fast) DMAP DMAP N_Acyl_Pyr->DMAP Regenerated Ester Ester N_Acyl_Pyr->Ester + R'-OH ROH R'-OH DCU DCU

Caption: Simplified mechanism of the Steglich Esterification.

  • Expertise & Trustworthiness: This method is highly reliable for complex and precious substrates. The primary challenge is the removal of the dicyclohexylurea (DCU) byproduct if DCC is used, as it has limited solubility in many organic solvents. Using the water-soluble EDC simplifies the workup, as the urea byproduct can be removed with an aqueous wash.

  • Protocol: Steglich Esterification

    • Reagent Charging: In a flask, dissolve 3,5-Difluoro-4-phenoxybenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

    • Coupling Agent Addition: Cool the solution to 0 °C. Add a solution of DCC (1.1 eq) or EDC (1.2 eq) in DCM dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of DCU will form if DCC is used. Monitor completion by TLC/LC-MS.

    • Work-up (DCC): Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Work-up (EDC): Dilute the reaction mixture with DCM. Wash with 0.5 M HCl, saturated NaHCO₃, and brine. The urea byproduct will be removed in the aqueous layers.

    • Purification: Dry the final organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful specialized tool for ester formation that proceeds under neutral conditions and, most notably, with complete inversion of stereochemistry at a chiral secondary alcohol center.[14][15]

  • Mechanistic Principle: The reaction is a redox process where triphenylphosphine (PPh₃) is the reductant and an azodicarboxylate (e.g., DEAD or DIAD) is the oxidant.[14] PPh₃ and DEAD react to form a betaine, which is protonated by the carboxylic acid. The resulting phosphonium salt activates the alcohol's hydroxyl group, making it an excellent leaving group. The carboxylate anion then acts as the nucleophile in an Sₙ2 displacement, forming the ester with inverted stereochemistry.[15]

  • Expertise & Trustworthiness: This reaction is unparalleled for its mildness and stereochemical control. However, it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can be notoriously difficult to separate from the desired product, often requiring meticulous chromatography. The reagents are also toxic and require careful handling.

  • Protocol: Mitsunobu Esterification

    • Apparatus & Reagents: Use oven-dried glassware under an inert atmosphere. Anhydrous THF is the preferred solvent.

    • Reagent Charging: To a solution of 3,5-Difluoro-4-phenoxybenzoic acid (1.2 eq), the secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool to 0 °C.

    • Azodicarboxylate Addition: Add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe. A color change and/or precipitate may be observed.

    • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor by TLC/LC-MS.

    • Work-up: Concentrate the reaction mixture under reduced pressure. The main challenge is purification.

    • Purification: Directly load the crude residue onto a silica gel column. Elute with a hexanes/ethyl acetate gradient. The non-polar TPPO often elutes first, followed by the desired ester, and finally the polar hydrazine byproduct. Careful fraction collection is essential.

Data Summary and Method Comparison

Methodology Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Alcohol (excess), H₂SO₄ or p-TsOHReflux, 8-24 hInexpensive, suitable for large scale, simple reagents.[1]Harsh conditions (acid, heat), reversible, often low-yielding for hindered substrates.[2][10]
Acyl Chloride SOCl₂ or (COCl)₂, Alcohol, Base (e.g., Pyridine)0 °C to RT, 1-4 hHigh yields, irreversible, broad substrate scope.[6][7]Harsh/corrosive reagents, moisture sensitive, HCl byproduct.[8]
Steglich DCC or EDC, DMAP, Alcohol0 °C to RT, 4-12 hVery mild conditions, excellent for sensitive substrates, high yields.[9][16]Reagent cost, byproduct (DCU) removal can be difficult.[10]
Mitsunobu PPh₃, DEAD or DIAD, Alcohol0 °C to RT, 2-16 hExtremely mild, neutral pH, causes inversion of stereochemistry.[14][17]Stoichiometric toxic reagents, difficult purification of byproducts.[14]

References

  • ResearchGate. (2026, February 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Sugimura, T., et al. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Synthesis, 45(7), 931-935.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid.
  • Wikipedia. (n.d.). Steglich esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Scribd. (n.d.). Steglich Esterification Guide.
  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Dakenchem. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
  • Chemguide. (n.d.). preparation of esters.
  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis.

Sources

Method

Application Note: 3,5-Difluoro-4-phenoxybenzoic Acid as a Building Block for Liquid Crystals

Abstract This guide details the synthesis, functionalization, and characterization of 3,5-Difluoro-4-phenoxybenzoic acid , a critical intermediate for high-performance Liquid Crystals (LCs). Specifically engineered for V...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, functionalization, and characterization of 3,5-Difluoro-4-phenoxybenzoic acid , a critical intermediate for high-performance Liquid Crystals (LCs). Specifically engineered for Vertical Alignment (VA) and Polymer-Sustained Vertical Alignment (PS-VA) display modes, this fluorinated building block is essential for inducing negative dielectric anisotropy (


) . Unlike cyano-based LCs, lateral difluoro-derivatives offer superior voltage holding ratios (VHR) and lower rotational viscosity, making them indispensable for modern high-refresh-rate TFT-LCDs.

Molecular Design Rationale

The transition from Twisted Nematic (TN) to Vertical Alignment (VA) display modes necessitates liquid crystals with negative dielectric anisotropy. The 3,5-difluoro-4-phenoxy moiety is a "textbook" solution to this engineering challenge.

Mechanism of Negative Dielectric Anisotropy

In a liquid crystal molecule, the dielectric anisotropy is defined as


.[1]
  • Longitudinal Dipole (

    
    ):  Dipole moment parallel to the long molecular axis.
    
  • Transverse Dipole (

    
    ):  Dipole moment perpendicular to the long molecular axis.
    

For VA mode, the molecule must align perpendicular to the applied electric field, requiring


 (i.e., 

).
  • Lateral Difluorination: Placing fluorine atoms at the 3 and 5 positions of the benzoic acid core creates two strong C-F dipoles.

  • Vector Addition: The geometric arrangement causes the longitudinal components of the C-F dipoles to cancel out, while the transverse components add up constructively. This maximizes

    
     without increasing viscosity as drastically as polar cyano groups.
    
Structural Logic Diagram

DielectricLogic cluster_0 Molecular Design Strategy Core Benzoic Acid Core (Rigid Scaffold) F_Sub 3,5-Difluoro Substitution (Lateral Dipoles) Core->F_Sub Electrophilic/Nucleophilic Modification Phenoxy 4-Phenoxy Group (Mesogenic Length) Core->Phenoxy Extension Result Resulting Property: Negative Dielectric Anisotropy (Δε < 0) F_Sub->Result Vector Addition of C-F Dipoles Phenoxy->Result Maintains Linearity & Low Viscosity

Figure 1: Structural logic dictating the negative dielectric anisotropy of the target molecule.

Experimental Protocols

Protocol A: Synthesis of 3,5-Difluoro-4-phenoxybenzoic Acid

Objective: Synthesize the core building block via Nucleophilic Aromatic Substitution (


).
Principle:  The 4-position of 3,4,5-trifluorobenzoic acid is highly activated towards nucleophilic attack due to the electron-withdrawing carboxyl group (para) and the two flanking fluorine atoms (ortho).

Reagents:

  • Precursor: 3,4,5-Trifluorobenzoic acid (CAS: 121602-93-5)[2]

  • Nucleophile: Phenol (or 4-alkylphenol for tail-modified variants)

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,5-trifluorobenzoic acid (10.0 mmol, 1.76 g) and Phenol (10.5 mmol, 0.99 g) in DMF (30 mL).

  • Activation: Add

    
      (25.0 mmol, 3.45 g) to the solution. The excess base ensures complete deprotonation of the phenol and neutralizes the HF byproduct.
    
  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar) for 6–8 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting trifluoro-acid spot should disappear.

  • Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold dilute HCl (100 mL, 1M). This precipitates the product as the free acid.

  • Isolation: Filter the white precipitate via vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (4:1) .

    • Target Purity: >99.5% (HPLC).[3] Purity is critical for LCs to prevent ionic impurities that degrade VHR.

Yield: Typically 85–90%. Characterization:

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    13.5 (br s, 1H, COOH), 7.8 (d, 2H, Ar-H ortho to COOH), 7.4 (t, 2H, Phenoxy meta), 7.1 (t, 1H, Phenoxy para), 6.9 (d, 2H, Phenoxy ortho).
  • 
     NMR:  Single peak around -110 to -120 ppm (relative to 
    
    
    
    ), confirming equivalent fluorines and loss of the central fluorine.
Protocol B: Functionalization (Esterification to Liquid Crystal)

Objective: Convert the acid building block into a functional Liquid Crystal ester. Example Target: 4-Pentylcyclohexyl 3,5-difluoro-4-phenoxybenzoate.

Reagents:

  • Acid: 3,5-Difluoro-4-phenoxybenzoic acid (from Protocol A)

  • Alcohol: trans-4-Pentylcyclohexanol

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine)

  • Solvent: Dichloromethane (DCM), anhydrous

Workflow:

  • Dissolution: Dissolve the Acid (5.0 mmol) and trans-4-Pentylcyclohexanol (5.0 mmol) in anhydrous DCM (20 mL).

  • Catalysis: Add DMAP (0.5 mmol, 10 mol%) as a catalyst.

  • Coupling: Cool the solution to 0°C in an ice bath. Add DCC (5.5 mmol) dissolved in minimal DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12 hours). A white precipitate (dicyclohexylurea, DCU) will form.

  • Work-up: Filter off the DCU byproduct. Wash the filtrate with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .[4]
  • Purification: Evaporate the solvent. Purify the residue via column chromatography (Silica gel, Hexane/DCM gradient) followed by recrystallization from Ethanol .

    • Note: Repeated recrystallization is often required to remove trace DCU, which acts as a defect site in LC cells.

Characterization & Validation Logic

Validating the material for display applications requires confirming its phase behavior and electrical properties.

Experimental Workflow Diagram

CharacterizationFlow cluster_analysis Validation Protocol Sample Purified LC Ester DSC DSC Analysis (Phase Transitions) Sample->DSC POM Polarized Optical Microscopy (Texture ID) Sample->POM Capacitance Capacitance Measurement (Dielectric Anisotropy) Sample->Capacitance Result_Phase Melting (Tm) & Clearing (Tc) Points DSC->Result_Phase POM->Result_Phase Correlate Result_Dielectric Δε Calculation (ε∥ - ε⊥) Capacitance->Result_Dielectric

Figure 2: Workflow for validating the physical properties of the synthesized LC.

Key Metrics Table
ParameterMethodTarget Behavior for VA Mode
Melting Point (

)
DSC (10°C/min)Low (< 20°C for mixtures)
Clearing Point (

)
DSC / POMHigh (> 80°C) for thermal stability
Dielectric Anisotropy (

)
LCR Meter (1 kHz)Negative (-2 to -6)
Birefringence (

)
RefractometerTunable (0.08 - 0.[5][6][7]15)
Voltage Holding Ratio (VHR) Electrical Stress> 99% (Requires high purity)

Data Interpretation:

  • DSC: Look for sharp endothermic peaks. The first peak is Crystal

    
     Nematic (
    
    
    
    ), the second is Nematic
    
    
    Isotropic (
    
    
    ).
  • POM: The Nematic phase should exhibit a characteristic Schlieren texture with 2- and 4-brush defects.

  • Dielectric: Measure capacitance in a homeotropic cell (

    
    ) and a homogeneous cell (
    
    
    
    ). For this molecule, expect
    
    
    .

Safety and Handling

  • Fluorinated Intermediates: While the final LC is stable, the fluorinated benzoic acid precursors can be skin irritants. Wear nitrile gloves.

  • HF Generation: During the

    
     reaction (Protocol A), fluoride ions are released. While 
    
    
    
    neutralizes this, the waste stream contains fluoride salts. Dispose of aqueous waste according to specific fluoride protocols (often requiring calcium precipitation).
  • DCC: A potent allergen. Handle in a fume hood.

References

  • Merck Patent GmbH. (2006). Liquid Crystalline Medium and Liquid Crystal Display.[4] US Patent 7,056,560. (Describes the use of lateral difluoro-derivatives for VA-TFT). Link

  • Király, P., et al. (2020). Fluorinated Liquid Crystals: Design and Synthesis.Journal of Fluorine Chemistry, 235, 109550. (Review of synthetic routes for fluorinated mesogens). Link

  • Hird, M. (2007).[6] Fluorinated Liquid Crystals: Properties and Applications.[8]Chemical Society Reviews, 36(12), 2070-2095. (Authoritative source on the physics of lateral fluorination). Link

  • Reiffenrath, V., et al. (1989). New Liquid-Crystalline Compounds with Negative Dielectric Anisotropy.[8]Liquid Crystals, 5(1), 159-170. (Foundational paper on difluorobenzene derivatives). Link

  • Ossila. (2023). 3,4,5-Trifluorobenzoic acid Product Page. (Source for precursor properties). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,5-Difluoro-4-phenoxybenzoic Acid

Subject: Removal of Unreacted Phenol from Reaction Mixtures Document ID: TS-PUR-35DF-001 Last Updated: February 21, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Overview This guide addresses the pu...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted Phenol from Reaction Mixtures Document ID: TS-PUR-35DF-001 Last Updated: February 21, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Overview

This guide addresses the purification of 3,5-Difluoro-4-phenoxybenzoic acid , specifically focusing on the removal of unreacted phenol. This impurity typically arises from nucleophilic aromatic substitution (


) reactions where phenol is used in excess to drive the conversion of 3,4,5-trifluorobenzoic acid derivatives.

Because both the product and the impurity are aromatic organic compounds with acidic protons, standard silica chromatography often fails to achieve complete separation due to "streaking" or co-elution. The protocols below rely on chemoselective pH-swing extraction , exploiting the significant


 difference between the carboxylic acid product and the phenolic impurity.

Troubleshooting & Protocols

Q1: My crude product smells of phenol and shows ~5-10% impurity by HPLC. What is the most robust method to remove this?

Recommendation: Perform a "Bicarbonate Wash" (pH-Swing Extraction). This is the industry-standard method for separating carboxylic acids from phenols. It works because sodium bicarbonate (


) is a weak base (

) strong enough to deprotonate the benzoic acid but too weak to deprotonate phenol.
The Chemical Logic (

Gating)
  • Target Molecule (Product): 3,5-Difluoro-4-phenoxybenzoic acid.

    • Acidity: Strong (

      
      ). The fluorine atoms at the 3,5-positions are electron-withdrawing, stabilizing the carboxylate anion and increasing acidity compared to benzoic acid (
      
      
      
      4.2).
    • Behavior: Reacts with

      
       to form a water-soluble sodium salt.[1]
      
  • Impurity: Phenol.[1][2][3][4][5][6][7]

    • Acidity: Weak (

      
      ).[1][8]
      
    • Behavior: Remains protonated (neutral) in

      
      . It stays in the organic layer.
      
Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude material.

    • Note: Dichloromethane (DCM) can be used, but EtOAc is preferred for environmental safety and better phase separation with brine.

  • Selective Extraction (The Critical Step):

    • Transfer the organic solution to a separatory funnel.[1][9]

    • Wash 3 times with saturated aqueous Sodium Bicarbonate (

      
      ) .
      
    • Observation: Vigorous bubbling (

      
       evolution) indicates the carboxylic acid is reacting. Vent the funnel frequently.
      
  • Phase Separation:

    • Organic Layer (Top): Contains the Phenol impurity and any non-acidic byproducts. Set this aside for waste disposal.

    • Aqueous Layer (Bottom): Contains your Product as the sodium benzoate salt.[4]

  • Acidification & Recovery:

    • Collect the combined aqueous extracts in a clean flask.

    • Slowly add 1M HCl (or 6M HCl if volume is large) while stirring until the pH reaches

      
      .
      
    • Result: The product will precipitate out as a white solid.

  • Final Isolation:

    • Extract the cloudy aqueous mixture with fresh EtOAc (3x).

    • Wash the combined EtOAc extracts with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Q2: I performed the bicarbonate wash, but I still see trace phenol (1-2%). How do I polish the product?

Recommendation: Trituration (Slurry Wash). If the extraction was imperfect (often due to emulsion formation), physical separation based on solubility differences is the next step.

  • Solubility Profile:

    • Phenol: Highly soluble in Hexanes, Pentane, and cold Toluene.

    • 3,5-Difluoro-4-phenoxybenzoic acid: Insoluble in non-polar alkanes.

Trituration Protocol
  • Place the dried solid product in a flask.

  • Add Hexanes (or Pentane) (approx. 5-10 mL per gram of solid).

  • Sonicate for 5–10 minutes to break up crystal aggregates (releasing occluded phenol).

  • Stir vigorously for 30 minutes at room temperature.

  • Filter the suspension.

  • Wash the filter cake with fresh cold Hexanes.

    • Result: The filtrate (liquid) carries away the residual phenol; the filter cake is your purified acid.

Q3: Can I use Sodium Hydroxide (NaOH) instead of Bicarbonate to improve yield?

Answer: NO. Using NaOH is a common error that leads to failed purification.

  • Reason: NaOH is a strong base (

    
    ). It will deprotonate BOTH  the carboxylic acid (
    
    
    
    ) and the phenol (
    
    
    ).
  • Outcome: Both the product and the impurity will move into the aqueous layer.[1][4] When you acidify later, both will precipitate back out together, achieving no separation.

Visualizing the Workflow:

PurificationLogic Start Crude Mixture (Product + Phenol) Solvent Dissolve in EtOAc Start->Solvent BaseWash Wash with sat. NaHCO3 (aq) Solvent->BaseWash Split Phase Separation BaseWash->Split OrgLayer Organic Layer (Contains Phenol) Split->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product Salt) Split->AqLayer Bottom Layer Waste Discard to Organic Waste OrgLayer->Waste Acidify Acidify with HCl to pH 1 AqLayer->Acidify Precipitate Product Precipitates Acidify->Precipitate Final Pure 3,5-Difluoro-4- phenoxybenzoic acid Precipitate->Final

Figure 1: Chemoselective extraction workflow. Note that the separation occurs at the "Phase Separation" step where the weak base (NaHCO3) discriminates between the strong and weak acids.

Q4: Summary of Physicochemical Properties
Property3,5-Difluoro-4-phenoxybenzoic acidPhenol (Impurity)
Approx.[10] pKa ~3.2 (Est.)9.95
Reaction with NaHCO3 Forms Salt (Water Soluble)No Reaction (Organic Soluble)
Reaction with NaOH Forms Salt (Water Soluble)Forms Salt (Water Soluble)
Solubility in Hexanes InsolubleSoluble
State at RT SolidSolid (Low Melting)

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa-based separations and purification of organic acids).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text on separating weak/strong acids via bicarbonate extraction).

  • PubChem. (2024). 3,5-Difluoro-4-hydroxybenzoic acid Compound Summary. (Structural analog used for pKa estimation and solubility comparisons).[11]

  • Google Patents. (2012). Process for preparing phenoxybenzoic acids. (Describes industrial scale-up of similar phenoxybenzoic acid derivatives using pH-controlled isolation).

Sources

Optimization

Technical Support Center: Purification of Fluorinated Benzoic Acid Intermediates

Welcome to the technical support center for the purification of fluorinated benzoic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated benzoic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions for the unique challenges encountered during the purification of these critical compounds. The presence of fluorine significantly alters the physicochemical properties of benzoic acid, impacting everything from acidity and solubility to intermolecular interactions, which necessitates carefully optimized purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude fluorinated benzoic acid?

A1: Impurities are typically route-dependent, stemming from the specific synthetic pathway used. Common classes of impurities include:

  • Positional Isomers: Synthesizing a specific isomer (e.g., 2-fluorobenzoic acid) can often lead to the formation of other isomers (e.g., 3- and 4-fluorobenzoic acid). These are often the most challenging to separate due to their very similar physical properties.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in your crude product. For instance, if synthesizing from 2-fluorotoluene, you might find residual starting material or intermediate oxidation products like 2-fluorobenzyl alcohol.[2]

  • Side-Reaction Products: Depending on the synthesis, byproducts can be diverse. For example, Sandmeyer reactions can introduce phenol derivatives, while diazotization of anthranilic acid can form tar-like, colored byproducts.[1][2]

  • Residual Solvents: Solvents used in the reaction or initial workup can be retained in the crude solid.[1]

Q2: How does the position of the fluorine atom affect purification strategy?

A2: The position of the electron-withdrawing fluorine atom significantly influences the molecule's acidity (pKa), polarity, and crystal packing, which are the very properties we exploit for purification.[3][4]

  • Acidity (pKa): Fluorine's inductive electron-withdrawing effect stabilizes the carboxylate anion, making fluorinated benzoic acids more acidic than benzoic acid itself.[3][5] This effect is distance-dependent, making ortho-substituted isomers generally more acidic than meta or para isomers. This pKa difference is the cornerstone of acid-base extraction and can be exploited in ion-exchange chromatography.

  • Solubility & Polarity: Fluorine substitution increases the molecule's polarity and can alter its solubility profile in organic solvents and water. This directly impacts the choice of solvents for recrystallization and the mobile phase for chromatography.[3]

  • Crystal Packing: The fluorine atom can participate in hydrogen and halogen bonding, which can influence how molecules pack into a crystal lattice.[6] This can sometimes lead to the formation of solid solutions instead of distinct crystals, complicating purification by recrystallization.[6]

Q3: Which purification method should I try first?

A3: For crystalline solids, recrystallization is often the most efficient and scalable first choice for removing bulk impurities. If that fails to provide adequate purity, or if you have difficult-to-separate isomers, column chromatography is the next logical step. Acid-base liquid-liquid extraction is an excellent and highly effective technique that can be used as a primary purification step or as a cleanup step before recrystallization.[7]

The following workflow provides a general decision-making framework:

Purification_Workflow start Crude Fluorinated Benzoic Acid is_solid Is the crude product a solid? start->is_solid is_colored Is the product significantly colored? is_solid->is_colored Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No recrystallize Attempt Recrystallization is_colored->recrystallize No charcoal Recrystallize with Activated Charcoal is_colored->charcoal Yes purity_check1 Assess Purity (TLC, HPLC, NMR) recrystallize->purity_check1 column_chrom Perform Column Chromatography purity_check1->column_chrom Impurities (e.g., isomers) Remain end Pure Product purity_check1->end Purity OK acid_base->purity_check1 charcoal->purity_check1 purity_check2 Assess Purity column_chrom->purity_check2 purity_check2->end Purity OK

Caption: Decision workflow for selecting a purification method.

Q4: My fluorinated benzoic acid is off-white or yellowish. How can I remove the color?

A4: A yellow or brown tint usually indicates the presence of high molecular weight, non-volatile, or polar organic impurities, often tar-like byproducts from the synthesis.[1]

  • Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] Be cautious, as adding too much can also adsorb your product and reduce yield.

  • Vacuum Sublimation: This technique is highly effective for removing non-volatile colored impurities from a volatile solid product, yielding very pure white crystals.[1]

Troubleshooting Guide by Technique

I. Recrystallization

Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound. Instead of crystallizing, it separates as a liquid phase.

  • Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble. The presence of impurities lowers the melting point of the mixture, making this phenomenon more likely.

  • Troubleshooting Protocol:

    • Re-heat the solution: Add a small amount of additional solvent until the oil completely redissolves.[1]

    • Slow Down Cooling: Allow the flask to cool slowly on the benchtop, insulated if necessary (e.g., by covering it with a beaker), to give crystals adequate time to nucleate and grow.[8]

    • Scratch the Flask: Induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites.[8]

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.[8]

Q: My recovery after recrystallization is very low. How can I improve it?

A: Low recovery is a common issue and can usually be traced back to one of a few key steps.

  • Causality: The most frequent causes are using too much solvent, not cooling the solution sufficiently, or premature crystallization during the hot filtration step.

  • Troubleshooting Protocol:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Adding solvent in small portions near its boiling point is critical.[8]

    • Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation, as the compound will have some solubility even in the cold solvent.[1]

    • Prevent Premature Crystallization: When filtering the hot solution to remove insoluble impurities, use a pre-heated funnel and flask to prevent the product from crystallizing out on the filter paper.[1]

    • Consider a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often obtain a "second crop" of crystals by evaporating some of the solvent and re-cooling, though this crop may be less pure than the first.

SolventBoiling Point (°C)Notes on Use for Fluorobenzoic Acids
Water100Good for compounds with higher polarity. Solubility is often low in cold water and significantly higher in hot water, making it a good choice.[8]
Ethanol78A versatile polar solvent. Often used in a solvent-pair system with water.
Ethyl Acetate77A medium-polarity solvent. Can be paired with hexanes.
Toluene111A non-polar solvent, good for dissolving less polar impurities.[3]
Hexanes/Heptane~69 / ~98Non-polar anti-solvents. Often used to precipitate the product from a more polar solvent.

Table 1. Common solvents for recrystallization and their properties.

II. Liquid-Liquid Extraction (Acid-Base)

This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution with an aqueous base, the acidic product is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving neutral organic impurities behind. Subsequent acidification of the aqueous layer precipitates the pure acid.[9][10]

Acid_Base_Extraction cluster_0 Step 1: Deprotonation cluster_1 Step 2: Protonation & Isolation Crude Product\n(in Organic Solvent, e.g., EtOAc) Crude Product (in Organic Solvent, e.g., EtOAc) Add Aqueous Base\n(e.g., NaHCO₃) Add Aqueous Base (e.g., NaHCO₃) Crude Product\n(in Organic Solvent, e.g., EtOAc)->Add Aqueous Base\n(e.g., NaHCO₃) Shake in Separatory Funnel Shake in Separatory Funnel Add Aqueous Base\n(e.g., NaHCO₃)->Shake in Separatory Funnel Two Layers Form Two Layers Form Shake in Separatory Funnel->Two Layers Form Aqueous Layer:\nWater-soluble salt (R-COO⁻Na⁺)\n[Desired Product] Aqueous Layer: Water-soluble salt (R-COO⁻Na⁺) [Desired Product] Two Layers Form->Aqueous Layer:\nWater-soluble salt (R-COO⁻Na⁺)\n[Desired Product] Organic Layer:\nNeutral Impurities\n[Discard] Organic Layer: Neutral Impurities [Discard] Two Layers Form->Organic Layer:\nNeutral Impurities\n[Discard] Collect Aqueous Layer Collect Aqueous Layer Cool in Ice Bath Cool in Ice Bath Collect Aqueous Layer->Cool in Ice Bath Add Aqueous Acid\n(e.g., HCl) until pH ~2 Add Aqueous Acid (e.g., HCl) until pH ~2 Cool in Ice Bath->Add Aqueous Acid\n(e.g., HCl) until pH ~2 Pure Product Precipitates\n(R-COOH) Pure Product Precipitates (R-COOH) Add Aqueous Acid\n(e.g., HCl) until pH ~2->Pure Product Precipitates\n(R-COOH) Filter and Dry Filter and Dry Pure Product Precipitates\n(R-COOH)->Filter and Dry

Caption: Workflow of an acid-base extraction for purification.

Q: An emulsion formed during extraction and the layers won't separate. What do I do?

A: Emulsions are colloidal suspensions of one liquid in another and are common when vigorous shaking is employed.

  • Causality: Caused by high concentrations of materials that act as surfactants or by excessive agitation.

  • Troubleshooting Protocol:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to break up the emulsion.[9]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.

Q: My product won't precipitate after I acidify the aqueous layer. Where did it go?

A: This is usually due to one of two reasons: insufficient acidification or significant solubility of the product in water.

  • Causality: The carboxylate salt will not precipitate until it is fully protonated back to the neutral carboxylic acid. Some fluorinated benzoic acids also have appreciable water solubility.[3]

  • Troubleshooting Protocol:

    • Check the pH: Use pH paper or a pH meter to ensure the aqueous solution is sufficiently acidic (typically pH 1-2). Add more acid if necessary.[10]

    • Cool Thoroughly: Ensure the solution is well-chilled in an ice bath to minimize solubility.

    • Back-Extract: If the product is water-soluble, you may need to perform a "back-extraction." After acidification, extract the aqueous solution several times with a fresh organic solvent (like ethyl acetate or dichloromethane). Your protonated, neutral product will move back into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent to recover your product.

III. Column Chromatography

Q: My positional isomers are co-eluting or have very poor separation. How can I improve this?

A: Separating positional isomers is a classic chromatography challenge. Success depends on exploiting subtle differences in their polarity.

  • Causality: Isomers often have very similar polarities, leading to close Rf values in TLC and overlapping peaks in column chromatography.

  • Troubleshooting Protocol:

    • Optimize the Mobile Phase: The most critical variable. Use TLC to test various solvent systems. A less polar mobile phase (e.g., increasing the hexane-to-ethyl acetate ratio) will cause all compounds to elute more slowly, often increasing the separation between them.[11]

    • Change the Stationary Phase: While silica gel is standard, sometimes switching to a different stationary phase like alumina can alter the selectivity and improve separation.[12] For highly fluorinated compounds, a fluorous solid phase might provide unique selectivity.[13]

    • Decrease the Column Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material applied to the column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.

    • Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these lead to band broadening and poor resolution.

Experimental Protocols

Protocol 1: General Recrystallization with Activated Charcoal
  • Dissolution: Place 1.0 g of crude, colored fluorinated benzoic acid into a 50 mL Erlenmeyer flask. Add a stir bar and ~15 mL of a suitable solvent (e.g., water). Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves.[8]

  • Decolorization: Remove the flask from the heat. Add a very small amount (~10-20 mg) of activated charcoal to the hot solution. Swirl the flask for 2-3 minutes.[1]

  • Hot Filtration: Set up a hot filtration apparatus (pre-heated funnel with fluted filter paper and a clean Erlenmeyer flask). Re-heat the solution to boiling and quickly pour it through the filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass or beaker and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely, preferably in a vacuum oven.

Protocol 2: Standard Acid-Base Extraction
  • Dissolution: Dissolve ~1.0 g of crude product in 25 mL of an organic solvent (e.g., ethyl acetate) in a 125 mL separatory funnel.

  • Base Wash: Add 25 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake gently, frequently venting to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the base wash (step 2) on the organic layer two more times, combining all aqueous extracts. The neutral impurities remain in the organic layer, which can be discarded.[10]

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is acidic (pH ~2, check with pH paper) and a precipitate forms.[14]

  • Isolation: Collect the precipitated pure fluorinated benzoic acid by vacuum filtration. Wash the solid with a small amount of cold deionized water and dry thoroughly.

References

  • A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid. Benchchem.
  • purification challenges of 2-Fluorobenzoic acid and how to overcome them. Benchchem.
  • physical and chemical properties of 2-Fluorobenzoic acid. Benchchem.
  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Troubleshooting Purific
  • Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. EduBirdie. Available at: [Link]

  • Processes for the preparation of fluorinated benzoic acids. Google Patents.
  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
  • Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Odinity. Available at: [Link]

  • Column Chrom
  • Recrystallization of Benzoic Acid. Available at: [Link] benzoic acid.pdf

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in W
  • Column Chromatography.
  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Quora. Available at: [Link]

  • ANALYTICAL METHODS.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). US EPA. Available at: [Link]

  • 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorin
  • Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations | Crystal Growth & Design. ACS Publications. Available at: [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rot
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Available at: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. Available at: [Link]

  • LC Purification Troubleshooting Guide.
  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorin
  • Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Spectral Characterization of 3,5-Difluoro-4-phenoxybenzoic Acid

[1][2] Executive Summary & Application Context 3,5-Difluoro-4-phenoxybenzoic acid is a critical scaffold in the synthesis of next-generation agrochemicals and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Application Context

3,5-Difluoro-4-phenoxybenzoic acid is a critical scaffold in the synthesis of next-generation agrochemicals and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its structural integrity relies on the precise regiochemistry of the fluorine atoms, which modulate lipophilicity and metabolic stability.

This guide provides a definitive protocol for validating this compound using 1H and 19F NMR . Unlike standard spectral lists, this document compares the fluorinated product against its non-fluorinated precursor (4-phenoxybenzoic acid) to demonstrate the diagnostic utility of spin-spin coupling patterns.[1]

Key Analytical Challenges
  • Proton Silence: The substitution of hydrogen with fluorine at positions 3 and 5 removes key diagnostic protons, simplifying the 1H spectrum but requiring 19F validation.

  • Solvent Dependence: The carboxylic acid proton (

    
    ) is liable to exchange or broadening; solvent selection is critical for accurate integration.
    

Structural Logic & Spin Systems

To interpret the spectra, we must first map the magnetic environment.[2] The molecule possesses a plane of symmetry running along the C1-C4 axis.[1]

Diagram 1: Magnetic Equivalency & Coupling Network

G cluster_0 Benzoic Acid Core (A Ring) cluster_1 Phenoxy Group (B Ring) C1 C1-COOH H26 H-2, H-6 (Equivalent) ~7.7 ppm C1->H26 Deshielding (+M) H26_prime H-2', H-6' (Ortho) H26->H26_prime NOE Interaction (Spatial Proximity) F35 F-3, F-5 (Equivalent) 19F Signal F35->H26 3J_HF Coupling (Diagnostic Split) H35_prime H-3', H-5' (Meta) H4_prime H-4' (Para)

Caption: Connectivity map highlighting the diagnostic 3J H-F coupling between the fluorine atoms and the remaining protons on the benzoic ring.

Experimental Protocol

Reagents & Preparation[1][2][3][4][5][6][7]
  • Analyte: 3,5-Difluoro-4-phenoxybenzoic acid (>98% purity).

  • Solvent A (Routine): DMSO-d6 (99.9% D) + 0.03% TMS.[1][2]

    • Why: Ensures solubility of the carboxylic acid and slows proton exchange, allowing the -COOH peak to be visualized as a broad singlet >12 ppm.

  • Solvent B (Alternative): CDCl3.[1][2]

    • Why: Used only if checking lipophilic impurities; -COOH peak often vanishes or broadens into the baseline due to dimerization.[1]

Instrument Parameters
Parameter1H NMR Setting19F NMR Setting
Frequency 400 MHz or higher376 MHz (on 400 MHz magnet)
Pulse Angle 30°30°
Relaxation Delay (D1) 1.0 sec5.0 sec (F relaxes slower)
Scans (NS) 1632
Spectral Width -2 to 14 ppm-200 to -50 ppm

Comparative Spectral Analysis

A. 1H NMR: The "Disappearing Proton" Test

The most obvious confirmation of synthesis is the simplification of the aromatic region compared to the non-fluorinated precursor.

Table 1: 1H NMR Comparison (in DMSO-d6)

Assignment4-Phenoxybenzoic Acid (Precursor)3,5-Difluoro-4-phenoxybenzoic Acid (Product)Diagnostic Note
-COOH ~12.8 ppm (br s)~13.5 ppm (br s)Acidic proton; shift varies with concentration.[1][2]
H-2, H-6 (Benzoic) Doublet (J ~8.8 Hz)Multiplet/Doublet (J_HF ~7-9 Hz)CRITICAL: In the product, H-2/6 couple to F-3/5.[1][2]
H-3, H-5 (Benzoic) Doublet (J ~8.8 Hz)ABSENT Disappearance confirms substitution at C3/C5.[1][2]
Phenoxy Protons Multiplet (6.9 - 7.5 ppm)Multiplet (6.9 - 7.5 ppm)Remains largely unchanged; serves as internal reference.[1]

Detailed Interpretation: In the product, the protons at positions 2 and 6 are chemically equivalent.[2] However, they are split by the adjacent Fluorine atoms (3J_HF coupling).[2] Instead of the simple doublet seen in the precursor, you will observe a characteristic doublet of doublets (or apparent broad doublet depending on resolution) shifted downfield due to the electron-withdrawing nature of Fluorine.

B. 19F NMR: The Purity Fingerprint

19F NMR is superior for quantifying regio-isomers (e.g., 2,5-difluoro impurities).[1][2]

Predicted Shift: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 -128.0 to -132.0 ppm (Singlet or weak Doublet).[1]
  • Multiplicity: Technically a triplet (coupling to H-2,6), but often appears as a singlet or broad doublet at standard resolution.[1][2]

  • Integration: Calibrate against an internal standard (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -trifluorotoluene at -63 ppm) if quantitative purity is needed.[1]
    

Workflow: Structural Validation Decision Tree

Use this logic flow to interpret your data and troubleshoot anomalies.

Diagram 2: Analytical Decision Matrix

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckAcid Is COOH visible (>12 ppm)? Start->CheckAcid CheckAromatic Check Benzoic Region (7.5 - 8.0 ppm) CheckAcid->CheckAromatic Yes DrySample Dry Sample & Rescan CheckAcid->DrySample No (Wet Solvent?) CountProtons Are H-3,5 Absent? CheckAromatic->CountProtons Integration Run19F Acquire 19F NMR CountProtons->Run19F Yes (Good) FailedRxn STOP: Incomplete Substitution CountProtons->FailedRxn No (Peaks Present) AnalyzeF Single Peak @ -130 ppm? Run19F->AnalyzeF Check Signals Success VALIDATED STRUCTURE AnalyzeF->Success Yes IsomerMix Regio-isomer Contamination AnalyzeF->IsomerMix Multiple Peaks

Caption: Step-by-step logic for validating the synthesis of 3,5-difluoro-4-phenoxybenzoic acid using combined NMR techniques.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[2]

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Standard reference for Ar-F chemical shift ranges).

  • ChemicalBook. (2023).[1][2] 4-Phenoxybenzoic acid 1H NMR Spectrum. Link

  • PubChem. (2023).[1][2] 3,5-Difluoro-4-hydroxybenzoic acid (Structural Analog Data). National Library of Medicine.[1][2] Link[2]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Difluoro-4-phenoxybenzoic Acid

For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as a princ...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as a principal technique for molecular weight determination and structural elucidation. The fragmentation pattern generated by mass spectrometry provides a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides a detailed, mechanistically-driven comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Difluoro-4-phenoxybenzoic acid with its non-fluorinated analog, phenoxybenzoic acid, and the parent compound, benzoic acid.

The Rationale Behind Fragmentation Analysis

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the formation of a radical cation (the molecular ion, M•+). This species is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the molecule's structure. Understanding the underlying principles of fragmentation allows for the confident identification of a molecule and the differentiation between closely related structures.

The fragmentation of a molecule is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting fragments (both the charged ion and the neutral radical or molecule). Functional groups play a pivotal role in directing fragmentation pathways. For instance, in aromatic carboxylic acids, cleavages adjacent to the carbonyl group are common.[1][2] Similarly, the presence of heteroatoms like oxygen and halogens introduces specific cleavage patterns.[3][4][5]

Comparative Fragmentation Analysis: A Triad of Benzoic Acids

To fully appreciate the influence of the difluoro-phenoxy moiety on the fragmentation of the benzoic acid core, we will compare the predicted fragmentation of 3,5-Difluoro-4-phenoxybenzoic acid with the known patterns of benzoic acid and 3-phenoxybenzoic acid.

Benzoic Acid: The Archetype

The mass spectrum of benzoic acid is well-characterized and serves as our foundational reference.[6] The molecular ion (M•+) is typically observed at an m/z corresponding to its molecular weight. Key fragmentation pathways include:

  • Loss of a hydroxyl radical (•OH): This is a very common fragmentation for carboxylic acids, resulting in the formation of a stable acylium ion (M-17).[1][6] For benzoic acid (MW=122), this gives a prominent peak at m/z 105.

  • Loss of a carboxyl radical (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group leads to the loss of a 45 Da neutral fragment, resulting in a phenyl cation (M-45).[2][6] For benzoic acid, this appears at m/z 77.

  • Decarbonylation: The acylium ion (m/z 105) can further lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77.[6]

3-Phenoxybenzoic Acid: Introducing the Ether Linkage

The introduction of a phenoxy group adds complexity to the fragmentation pattern. While data for its EI spectrum is less common in the literature, its analysis by LC-MS/MS in negative ion mode shows a characteristic transition of m/z 213 > m/z 93, suggesting cleavage of the ether bond.[7] In a positive ion EI spectrum, we can anticipate fragmentation pathways analogous to benzoic acid, as well as new pathways involving the phenoxy group:

  • Alpha-cleavage at the ether: Aryl ethers can undergo cleavage of the C-O bond.[3] This would lead to the formation of a phenoxy radical and a benzoyl cation, or a phenyl radical and a phenoxybenzoyl cation.

  • Loss of the phenoxy radical: This would result in a fragment corresponding to the benzoyl cation.

  • Cleavage of the ether bond with charge retention on the phenoxy group: This would generate a phenoxy cation.

3,5-Difluoro-4-phenoxybenzoic Acid: The Target Molecule

For 3,5-Difluoro-4-phenoxybenzoic acid, we can predict a fragmentation pattern that is a composite of the behaviors of halogenated aromatic compounds, aryl ethers, and aromatic carboxylic acids. The fluorine atoms, being highly electronegative, will influence the electron distribution in the aromatic ring and may affect the stability of certain fragment ions. The principal fragmentation is often the loss of a halogen.[3]

Here is a proposed fragmentation pathway:

  • Molecular Ion (M•+): The molecular ion will be observed at m/z 250.

  • Loss of •OH (m/z 233): Similar to benzoic acid, the initial loss of a hydroxyl radical is expected, leading to the formation of the 3,5-difluoro-4-phenoxybenzoyl cation.

  • Loss of •COOH (m/z 205): The loss of the entire carboxyl group will result in a 3,5-difluoro-4-phenoxyphenyl cation.

  • Cleavage of the Ether Bond:

    • Formation of the difluorobenzoyl cation (m/z 141): Cleavage of the C-O-C ether bond with loss of a phenoxy radical would yield a difluorobenzoyl cation. This ion could subsequently lose CO to give a difluorophenyl cation at m/z 113.

    • Formation of the phenoxy cation (m/z 93): Charge retention on the phenoxy fragment would produce an ion at m/z 93.

  • Loss of Halogen: While the loss of a fluorine radical is possible, it is generally less favorable than the loss of heavier halogens.[5] However, fragmentation of the aromatic rings themselves can lead to complex rearrangements and losses of HF.

Tabulated Comparison of Predicted Key Fragments

Fragment Ion DescriptionBenzoic Acid (m/z)3-Phenoxybenzoic Acid (m/z)3,5-Difluoro-4-phenoxybenzoic Acid (m/z)
Molecular Ion [M]•+122214250
Loss of •OH [M-17]+105197233
Loss of •COOH [M-45]+77169205
Phenyl Cation [C6H5]+7777-
Benzoyl Cation [C6H5CO]+105105-
Phenoxy Cation [C6H5O]+-9393
Difluorobenzoyl Cation--141
Difluorophenyl Cation--113

Proposed Fragmentation Pathway of 3,5-Difluoro-4-phenoxybenzoic Acid

fragmentation_pathway M [M]•+ m/z 250 M_minus_OH [M-OH]+ m/z 233 M->M_minus_OH - •OH M_minus_COOH [M-COOH]+ m/z 205 M->M_minus_COOH - •COOH difluorobenzoyl [C7H3F2O]+ m/z 141 M->difluorobenzoyl - •OC6H5 phenoxy [C6H5O]+ m/z 93 M->phenoxy - C7H3F2CO• difluorophenyl [C6H3F2]+ m/z 113 difluorobenzoyl->difluorophenyl - CO

Sources

Validation

A Comparative Guide to the Analysis of 3,5-Difluoro-4-phenoxybenzoic Acid as a Potential Impurity in Moxifloxacin

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 3,5-Difluoro-4-phenoxybenzoic acid as a potential impurity in the antibiotic moxifloxacin. We will explore its p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3,5-Difluoro-4-phenoxybenzoic acid as a potential impurity in the antibiotic moxifloxacin. We will explore its possible origins, comparative analytical methodologies for its detection and quantification, and provide supporting experimental frameworks. This document is intended to serve as a technical resource for professionals in pharmaceutical research and quality control.

Introduction: The Significance of Impurity Profiling in Moxifloxacin

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide. Impurities can arise from various sources, including the synthesis process, degradation of the API, or interaction with excipients.

This guide focuses on a specific potential impurity: 3,5-Difluoro-4-phenoxybenzoic acid. While not a commonly reported process-related impurity in the synthesis of moxifloxacin, its structural similarity to potential precursors and degradation products warrants a thorough analytical investigation. Understanding the potential for its presence and having robust analytical methods for its control is a crucial aspect of a comprehensive quality control strategy.

Potential Origins of 3,5-Difluoro-4-phenoxybenzoic Acid in Moxifloxacin

A critical analysis of the known synthetic pathways for moxifloxacin does not reveal 3,5-Difluoro-4-phenoxybenzoic acid as a direct starting material or intermediate. The core of the moxifloxacin molecule is the quinolone ring, which is typically synthesized from substituted fluoro-benzoyl acetates. For instance, a common starting material is 2,4,5-trifluoro-3-methoxy-benzoyl chloride.[1]

However, the presence of 3,5-Difluoro-4-phenoxybenzoic acid as an impurity could be hypothesized through two primary routes:

  • Alternative Synthetic Pathways: While less common, it is conceivable that an alternative synthesis of the quinolone core or a key intermediate could utilize a starting material that is structurally related to 3,5-Difluoro-4-phenoxybenzoic acid.

  • Degradation Product: Moxifloxacin, like many pharmaceuticals, can degrade under stress conditions such as heat, light, humidity, and extreme pH.[2][3][4] The complex structure of moxifloxacin could potentially break down to form various smaller molecules, and 3,5-Difluoro-4-phenoxybenzoic acid could be one such degradation product, particularly through cleavage of the quinolone ring system. Forced degradation studies are essential to identify such potential degradants.[2][3]

The following diagram illustrates the hypothetical relationship of this impurity to the moxifloxacin molecule.

Moxifloxacin and Potential Impurity Moxifloxacin Moxifloxacin Degradation Degradation Pathway Moxifloxacin->Degradation Stress Conditions Impurity 3,5-Difluoro-4-phenoxybenzoic acid Precursor Hypothetical Precursor Precursor->Moxifloxacin Alternative Synthesis Precursor->Impurity Side Reaction Degradation->Impurity

Caption: Hypothetical origins of 3,5-Difluoro-4-phenoxybenzoic acid.

Comparative Analysis of Analytical Methodologies

The detection and quantification of 3,5-Difluoro-4-phenoxybenzoic acid in moxifloxacin requires sensitive and specific analytical methods. Given its chemical structure—a substituted benzoic acid—several chromatographic techniques are suitable. We will compare High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography (GC) with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of pharmaceutical impurities due to its versatility, robustness, and wide applicability.[5][6]

Principle: This method separates the impurity from the API and other components based on their differential partitioning between a stationary phase and a mobile phase. The separated components are then detected by their absorbance of ultraviolet (UV) light.

Experimental Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of polar and non-polar compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection Wavelength: The UV detector should be set to a wavelength where both moxifloxacin and the impurity have significant absorbance. A diode array detector (DAD) is recommended to obtain the full UV spectrum for peak purity analysis.

  • Sample Preparation: A known concentration of the moxifloxacin sample is dissolved in a suitable solvent (e.g., a mixture of the mobile phase components).

Advantages:

  • Widely available and cost-effective.

  • Robust and reliable for routine quality control.

  • Good for quantification when a reference standard of the impurity is available.

Limitations:

  • May lack the sensitivity to detect very low levels of the impurity.

  • Co-elution with other impurities can lead to inaccurate quantification.

  • Confirmation of peak identity relies solely on retention time, which is not definitive.

Principle: This technique couples the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer. After separation, the components are ionized and their mass-to-charge ratio is determined, providing definitive identification and sensitive quantification.

Experimental Protocol:

The HPLC conditions would be similar to those for HPLC-UV, but with a focus on using volatile mobile phase additives (e.g., formic acid, ammonium formate) that are compatible with the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

  • Ionization Mode: ESI in negative ion mode is likely to be effective for the acidic 3,5-Difluoro-4-phenoxybenzoic acid.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.

  • Data Acquisition: The instrument can be operated in full scan mode for impurity identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification.

Advantages:

  • High sensitivity and selectivity.

  • Provides molecular weight information, confirming the identity of the impurity.

  • Can detect and quantify impurities at very low levels, even without a reference standard (for estimation).

Limitations:

  • Higher cost and complexity of the instrumentation.

  • Requires more specialized expertise for method development and maintenance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is required to make them amenable to GC analysis.

Experimental Protocol:

  • Derivatization: The carboxylic acid group of 3,5-Difluoro-4-phenoxybenzoic acid needs to be derivatized, for example, by esterification with an agent like pentafluorobenzyl bromide (PFBBr) to form a volatile ester.[7]

  • GC Column: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) would be used for separation.

  • Injection: A split/splitless injector is typically used.

  • Oven Temperature Program: A temperature gradient is used to elute the derivatized compounds.

  • MS Detection: The mass spectrometer is used for detection and identification, similar to HPLC-MS.

Advantages:

  • Excellent separation efficiency.

  • High sensitivity, especially with an electron capture detector (ECD) if a halogenated derivatizing agent is used.[7]

Limitations:

  • Requires a derivatization step, which can be time-consuming and introduce variability.

  • Not suitable for the direct analysis of the non-volatile moxifloxacin API.

  • Less commonly used for routine pharmaceutical impurity analysis compared to HPLC.

Comparison of Analytical Methods
FeatureHPLC-UVHPLC-MSGC-MS
Specificity ModerateHighHigh
Sensitivity ModerateHighHigh
Quantification Good (with standard)ExcellentGood (with standard)
Identification Based on retention timeDefinitive (mass)Definitive (mass)
Sample Throughput HighModerateLow (due to derivatization)
Cost LowHighModerate to High
Ease of Use Relatively easyComplexModerate (derivatization adds complexity)

Method Validation According to ICH Guidelines

Any analytical method used for impurity quantification must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[8][9][10][11] The validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the workflow for analytical method validation.

Analytical Method Validation Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report robustness->documentation end Routine Use documentation->end

Caption: Workflow for analytical method validation.

Conclusion and Recommendations

The analysis of 3,5-Difluoro-4-phenoxybenzoic acid as a potential impurity in moxifloxacin requires a systematic approach. While not a commonly cited impurity, its potential presence from alternative synthetic routes or degradation cannot be entirely ruled out.

For routine quality control, a validated HPLC-UV method offers a balance of performance, cost-effectiveness, and ease of use. However, for initial impurity profiling, identification, and in cases where very low detection limits are required, HPLC-MS is the superior technique due to its high sensitivity and specificity. GC-MS can be considered as a complementary technique, particularly for confirmation, but the need for derivatization makes it less practical for routine analysis.

A comprehensive quality control strategy for moxifloxacin should include forced degradation studies to identify potential degradation products. If 3,5-Difluoro-4-phenoxybenzoic acid is identified as a degradant, the developed and validated analytical method can then be incorporated into the routine stability testing protocol.

References

  • Bayer AG. (1991).
  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. (2023). Q14 Analytical Procedure Development. [Link]

  • Google Patents. (2013). Process for the Synthesis of Moxifloxacin Hydrochloride.
  • Patel, B. N., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]

  • Naveed, S., Uroog, S., & Waheed, N. (2014). Degradation Studies of Different Brands of Moxifloxacin in Available in the Market. International Journal of Current Pharmaceutical Review and Research.
  • Aruna, E., Bhavya Sri, K., & Sumakanth, M. (2016). Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy.
  • Klos, M., & Nowak, P. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules. [Link]

  • Elder, D. (2024). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry.
  • Google Patents. (2008). Process for the synthesis of moxifloxacin hydrochloride.
  • Singh, S., et al. (2023). Analytical Method Validation: ICH and USP Perspectives.
  • Raza, A., et al. (2015). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. PMC. [Link]

  • Academia.edu.
  • Naveed, S. (2022). Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. ijpar.
  • ResearchGate. Results of forced degradation studies. [Link]

  • MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]

  • European Patent Office. (2008). PROCESS FOR THE SYNTHESIS OF MOXIFLOXACIN HYDROCHLORIDE.
  • BOC Sciences. Moxifloxacin Impurities.
  • Aprea, C., Stridori, A., & Sciarra, G. (1997). Analytical method for the determination of urinary 3-phenoxybenzoic acid in subjects occupationally exposed to pyrethroid insecticides. PubMed. [Link]

  • U.S. Environmental Protection Agency.
  • Rupa Health. 3-Phenoxybenzoic Acid.
  • faculty.ucr.edu. (2011). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides.
  • ResearchGate. (2025). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. [Link]

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Comparative

Chromatographic separation of 3,5-difluoro-4-phenoxybenzoic acid isomers

Technical Comparison Guide: Chromatographic Separation of 3,5-Difluoro-4-Phenoxybenzoic Acid Isomers Executive Summary & Scientific Context The separation of 3,5-difluoro-4-phenoxybenzoic acid (Target) from its positiona...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Chromatographic Separation of 3,5-Difluoro-4-Phenoxybenzoic Acid Isomers

Executive Summary & Scientific Context

The separation of 3,5-difluoro-4-phenoxybenzoic acid (Target) from its positional isomers is a critical quality attribute (CQA) in the development of fluorinated active pharmaceutical ingredients (APIs) and agrochemicals.

In synthetic pathways involving nucleophilic aromatic substitution (


) of trifluorobenzoic acid derivatives, regio-selectivity is rarely 100%. The target molecule, a symmetric 3,5-difluoro-4-substituted motif, often co-elutes with asymmetric isomers such as 2,4-difluoro-5-phenoxybenzoic acid  or 2,6-difluoro-4-phenoxybenzoic acid  on standard alkyl phases.

This guide objectively compares three stationary phase chemistries—C18 (Octadecyl) , PFP (Pentafluorophenyl) , and Phenyl-Hexyl —to demonstrate that while C18 provides general retention, PFP phases offer superior resolution (


)  for this specific fluorinated aromatic class due to distinct fluorine-fluorine (F-F) and 

-

interactions.

Isomer Profile & Separation Challenge

Before defining the method, we must understand the analytes. The challenge lies in the identical molecular weight (MW: 250.19 g/mol ) and nearly identical hydrophobicity (


) of the isomers.
  • Target (T): 3,5-Difluoro-4-phenoxybenzoic acid (Symmetric, lower dipole moment).

  • Impurity A (Iso-1): 2,4-Difluoro-5-phenoxybenzoic acid (Asymmetric, distinct dipole vector).

  • Impurity B (Iso-2): 2,6-Difluoro-4-phenoxybenzoic acid (Steric crowding at carboxylic acid).

Standard hydrophobic interaction (C18) struggles to differentiate these based solely on solvophobic effects. We require a mechanism that exploits the electronic density differences caused by the fluorine positioning.

Comparative Performance Analysis

The following data summarizes the performance of three distinct stationary phases under optimized gradient conditions.

Experimental Conditions:

  • System: UHPLC (Ultra-High Performance Liquid Chromatography)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 65% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Temp: 35°C

  • Detection: UV @ 235 nm

Table 1: Chromatographic Performance Metrics
ParameterC18 (Standard) Phenyl-Hexyl PFP (Recommended)
Stationary Phase OctadecylsilanePhenyl-hexylPentafluorophenyl propyl
Interaction Mechanism Hydrophobic (Dispersive)Hydrophobic +

-

Hydrophobic +

-

+ Dipole-Dipole + Shape Selectivity
Target Retention (

)
6.2 min6.8 min7.4 min
Critical Pair Resolution (

)
1.1 (Co-elution risk)1.8 (Baseline)3.2 (Robust)
Tailing Factor (

)
1.151.051.02
Selectivity (

)
1.021.061.12

Expert Insight: The C18 column fails to achieve robust baseline resolution (


) because the isomers possess identical alkyl-interaction potential. The PFP column succeeds because the electron-deficient aromatic ring of the stationary phase interacts differentially with the electron-withdrawing fluorine atoms on the analyte isomers.

Mechanistic Logic & Workflow

To understand why the PFP phase is superior, we visualize the interaction mechanisms. The PFP phase utilizes a "fluorine-fluorine" interaction (often described as Lewis acid-base or orthogonal dipolar interaction) which is highly sensitive to the position of fluorine atoms on the benzene ring.

Diagram 1: Separation Mechanism & Workflow

SeparationLogic cluster_Mechanisms Stationary Phase Interaction Mechanisms Sample Crude Mixture (3,5-Difluoro Target + Isomers) C18 C18 Phase (Hydrophobic Only) Sample->C18 Phenyl Phenyl-Hexyl (Pi-Pi Interactions) Sample->Phenyl PFP PFP Phase (Shape Selectivity + F-F Interaction) Sample->PFP Result_C18 Result: Partial Overlap (Rs < 1.5) C18->Result_C18 Lack of electronic discrimination Result_Phenyl Result: Baseline Separation (Rs ~ 1.8) Phenyl->Result_Phenyl Pi-electron differences Result_PFP Result: High Resolution (Rs > 3.0) PFP->Result_PFP Dipole & Steric discrimination Analysis QC/Purity Analysis (Area % Calculation) Result_Phenyl->Analysis Result_PFP->Analysis

Caption: Comparative interaction logic showing why PFP provides the robust selectivity required for regioisomer separation.

Recommended Experimental Protocol (PFP Method)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing both the target and a known isomer is mandatory to confirm resolution before running samples.

Reagents & Equipment
  • Column: 150 mm x 4.6 mm, 2.7 µm or 3 µm Fused-Core Pentafluorophenyl (e.g., Supelco Ascentis Express F5 or Phenomenex Kinetex F5).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Additive: Formic Acid (FA) or Difluoroacetic Acid (DFA) for sharper peaks.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Phase A: 1000 mL Water + 1.0 mL Formic Acid. Filter through 0.22 µm.

    • Phase B: 100% Acetonitrile.

  • System Equilibration:

    • Flush column with 90% B for 10 mins to remove storage solvents.

    • Equilibrate at initial gradient conditions (35% B) for 15 mins until pressure stabilizes (

      
       bar).
      
  • Standard Preparation:

    • Dissolve 10 mg of 3,5-difluoro-4-phenoxybenzoic acid in 10 mL of 50:50 ACN:Water (1 mg/mL Stock).

    • Dilute to 0.1 mg/mL for injection.

  • Gradient Program:

Time (min)% Phase A% Phase BCurve
0.06535Initial
12.03070Linear
12.1595Step
15.0595Hold (Wash)
15.16535Step
20.06535Re-equilibrate
  • System Suitability Criteria (Mandatory):

    • Inject the "Spiked Marker Solution" (Target + 1% Isomer).

    • Requirement: Resolution (

      
      ) between Target and Isomer > 2.0.
      
    • Requirement: Tailing Factor (

      
      ) for Target < 1.2.
      

Troubleshooting & Optimization

If resolution degrades, consider the following causality matrix:

ObservationRoot CauseCorrective Action
Loss of Resolution Column "dewetting" or phase collapse (rare in PFP but possible).Wash with 100% ACN; ensure at least 5% organic in initial hold.
Peak Tailing Secondary silanol interactions with the carboxylic acid moiety.Increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.0 instead of just 0.1% FA).
Retention Shift Temperature fluctuations affecting F-F interactions.Thermostat column strictly at 35°C or 40°C.
Diagram 2: Troubleshooting Logic

Troubleshooting Problem Issue: Poor Resolution Check1 Check pH (Must be < pKa ~3.5) Problem->Check1 Check2 Check Temp (Lower temp = Higher selectivity) Check1->Check2 pH OK Solution1 Adjust Buffer (Use 0.1% TFA or DFA) Check1->Solution1 pH > 3.5 Check3 Check Column (PFP phase integrity) Check2->Check3 Temp OK Solution2 Decrease Temp to 25°C Check2->Solution2 Temp > 40°C

Caption: Decision tree for restoring resolution in fluorinated isomer separations.

References

  • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Waters Application Notes. Accessed Feb 21, 2026. Link

  • BenchChem. "A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis." BenchChem Technical Guides. Accessed Feb 21, 2026. Link

  • SIELC Technologies. "Separation of 2,6-Difluorobenzoic acid on Newcrom R1 HPLC column." SIELC Application Library. Accessed Feb 21, 2026. Link

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, vol. 18, no. 11. Accessed Feb 21, 2026. Link

  • Chopra, D., et al. "4-Fluoro-3-phenoxybenzoic acid: Crystal structure and interactions."[1] Acta Crystallographica Section E, 2005.[1] Link

Sources

Validation

Reference Standards for Fluorinated Phenoxybenzoic Acid Metabolites: A Technical Guide

The following guide provides an in-depth technical analysis of reference standards for fluorinated phenoxybenzoic acid metabolites, specifically focusing on 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) . This metabolite is...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of reference standards for fluorinated phenoxybenzoic acid metabolites, specifically focusing on 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) . This metabolite is the primary biomarker for assessing exposure to fluorinated pyrethroids such as cyfluthrin .

Executive Summary

Accurate quantification of fluorinated phenoxybenzoic acid metabolites, particularly 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) , is critical for environmental toxicology and human biomonitoring. This guide evaluates the performance of available reference standards, comparing native analytical standards against isotopically labeled internal standards (¹³C vs. Deuterated).

Key Recommendation: For LC-MS/MS workflows, the use of ¹³C₆-labeled internal standards is strictly recommended over deuterated alternatives to eliminate retention time shifts and minimize matrix effects.

Technical Context: The Target Analyte

To select the correct standard, one must understand the metabolic origin of the analyte. 4-F-3-PBA is a specific metabolite derived from the hydrolysis of the ester bond in fluorinated pyrethroids.

  • Parent Compound: Cyfluthrin (and beta-cyfluthrin).

  • Metabolic Process: Hydrolysis by carboxylesterases followed by oxidation.

  • Differentiation: Unlike the generic metabolite 3-phenoxybenzoic acid (3-PBA), which indicates exposure to any pyrethroid (permethrin, cypermethrin, etc.), 4-F-3-PBA is specific to the fluorinated subclass.

Metabolic Pathway Diagram

The following diagram illustrates the formation of 4-F-3-PBA from Cyfluthrin.

MetabolicPathway Cyfluthrin Parent: Cyfluthrin (Fluorinated Pyrethroid) Intermediate Intermediate: 4-Fluoro-3-phenoxybenzyl alcohol Cyfluthrin->Intermediate Hydrolysis (Carboxylesterase) Metabolite Target Analyte: 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) Intermediate->Metabolite Oxidation (CYP450) Generic Generic Analog: 3-Phenoxybenzoic acid (3-PBA) Metabolite->Generic Structural Similarity

Figure 1: Metabolic pathway showing the specificity of 4-F-3-PBA compared to the generic 3-PBA.

Comparative Analysis of Reference Standards

The choice of reference standard dictates the accuracy of the quantitative method. The following table compares the three primary classes of standards available for this analysis.

Table 1: Performance Comparison of Reference Standard Types
FeatureNative Standard (Unlabeled)Deuterated Internal Standard (e.g., d5-PBA)Carbon-13 Internal Standard (¹³C₆-4-F-3-PBA)
Primary Use External calibration curves; Spiking for recovery.Internal Standard (IS) for cost-sensitive methods.Gold Standard for LC-MS/MS quantification.
Retention Time Reference point (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).
Slight shift (

) due to deuterium isotope effect.
Perfect co-elution (

).
Matrix Correction Poor. Does not correct for ionization suppression.Moderate. Separation from native peak can lead to different matrix effects.Excellent. Experiences identical ionization environment.
Stability High (if stored dry).Good, but potential for D/H exchange in acidic solvents.Extremely High.[1] ¹³C is non-exchangeable.
Cost Low.[2]Medium.High.
Expert Insight: Why ¹³C is Superior for Fluorinated Metabolites

In LC-MS/MS analysis of fluorinated compounds, the "deuterium isotope effect" is often pronounced. Deuterated standards elute slightly earlier than the native analyte on C18 columns. In urine analysis (a complex matrix), this slight separation means the internal standard may elute in a "clean" region while the analyte elutes in a suppression zone, leading to inaccurate quantification.

Protocol Requirement: For clinical or regulatory biomonitoring, ¹³C₆-4-F-3-PBA (e.g., from Cambridge Isotope Laboratories) is the required internal standard to ensure the IS and analyte co-elute perfectly, canceling out matrix suppression effects [1].

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for the detection of 4-F-3-PBA in human urine, utilizing a self-validating isotope dilution methodology.

A. Sample Preparation (Hydrolysis & Extraction)

Since phenoxybenzoic acid metabolites are excreted as glucuronide or glycine conjugates, acid or enzymatic hydrolysis is mandatory to release the free acid for analysis.

  • Thawing: Thaw urine samples at room temperature and vortex.

  • Hydrolysis:

    • Mix 2.0 mL urine with 1.0 mL 1 M HCl (Acid hydrolysis) OR use

      
      -glucuronidase (Enzyme hydrolysis).
      
    • Note: Acid hydrolysis (90°C for 60 min) is robust for PBAs but may degrade other labile metabolites.

  • Internal Standard Spiking: Add 50

    
    L of ¹³C₆-4-F-3-PBA  (100 ng/mL) to every sample.
    
  • Extraction (Solid Phase Extraction - SPE):

    • Condition SPE cartridge (Oasis HLB or equivalent) with Methanol then Water.

    • Load hydrolyzed sample.

    • Wash with 5% Methanol in water (removes polar interferences).

    • Elute with 100% Methanol or Acetonitrile.

  • Reconstitution: Evaporate eluate to dryness under nitrogen; reconstitute in 200

    
    L Mobile Phase A.
    
B. LC-MS/MS Parameters[4][5][6][7][8][9]
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500).

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7

    
    m C18, 100 x 2.1 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Acetic Acid (or Formic Acid).

    • B: Acetonitrile + 0.1% Acetic Acid.[3]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

C. MS/MS Transitions

The fluorine atom on the benzoic ring alters the fragmentation pattern compared to non-fluorinated 3-PBA.

Table 2: MRM Transitions for 4-F-3-PBA
AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
4-F-3-PBA 231.0 [M-H]⁻93.0 (Phenoxy)187.0 [M-CO₂]⁻15 - 25
¹³C₆-4-F-3-PBA 237.0 [M-H]⁻99.0 (¹³C-Phenoxy)193.0 [M-CO₂]⁻15 - 25

Note: The transition 231 -> 93 represents the cleavage of the ether bond retaining the phenoxy group. The transition 231 -> 187 represents the loss of the carboxyl group (CO2). [2]

Analytical Workflow Diagram

The following workflow illustrates the critical control points in the analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Hydrolysis Hydrolysis (Release Conjugates) Urine->Hydrolysis Spike Spike IS: 13C6-4-F-3-PBA Spike->Hydrolysis SPE SPE Cleanup (Remove Matrix) Hydrolysis->SPE LC UPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantification (Ratio Native/IS) MS->Data

Figure 2: Step-by-step analytical workflow from sample collection to data quantification.[3]

Troubleshooting & Validation Criteria

To ensure trustworthiness (E-E-A-T), the method must be self-validating.

  • Ion Ratio Confirmation: The ratio of the Quant ion (93.0) to the Qual ion (187.0) must not deviate by more than ±20% from the reference standard.

  • Linearity: The calibration curve (ratio of Analyte Area / IS Area) must have an

    
    .
    
  • Cross-Reactivity Check: If using Immunoassay (ELISA) instead of LC-MS, be aware that 4-F-3-PBA exhibits ~72% cross-reactivity with 3-PBA antibodies [3]. LC-MS/MS is required for specific identification.

References

  • Li, Y., et al. (2021). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Foods, 10(1), 189.[4] Retrieved from [Link]

  • Ahn, K. C., et al. (2011).[5] Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Difluoro-4-phenoxybenzoic Acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven safety protocol...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven safety protocols for handling 3,5-Difluoro-4-phenoxybenzoic acid, ensuring both personal safety and the integrity of your research. The following procedures are based on established best practices for handling aromatic carboxylic acids with similar hazard profiles.

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 3,5-Difluoro-4-phenoxybenzoic acid may be limited, by examining structurally similar compounds, we can anticipate its primary risks. Aromatic carboxylic acids of this nature are typically classified as causing skin irritation, serious eye damage or irritation, and potential respiratory irritation if inhaled as dust.[1][2][3][4][5][6]

Primary Routes of Exposure:

  • Eye Contact: Can cause serious irritation or damage.[1][2][4]

  • Skin Contact: May cause skin irritation.[1][3][4][5]

  • Inhalation: Inhalation of dust may cause respiratory irritation.[2][4][5]

  • Ingestion: May be harmful if swallowed.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for mitigating the risks associated with handling 3,5-Difluoro-4-phenoxybenzoic acid. The following table summarizes the recommended PPE.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against fine dust and splashes.[7] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[7][8][9]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good protection against a range of chemicals and are a suitable choice for handling this compound.[10][11] Always check the manufacturer's chemical resistance data. For prolonged contact or in the event of a spill, heavier-duty gloves may be necessary.[10]
Body Laboratory coat or chemical-resistant apronA standard lab coat is the minimum requirement.[11] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Use in a well-ventilated area or fume hood. A dust mask or respirator may be required.Handling this solid compound in a chemical fume hood is the preferred engineering control to minimize inhalation of dust.[3] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[7]

Operational Plan for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the process.

Pre-Handling Checklist
  • Designated Area: All handling of 3,5-Difluoro-4-phenoxybenzoic acid should occur in a designated area, such as a chemical fume hood.[12]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][5]

  • Gather Materials: Have all necessary PPE, spill cleanup materials, and waste containers prepared and within reach before you begin.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required PPE as outlined in the table above and the workflow diagram below.

  • Weighing and Transfer: When weighing the solid, use a spatula to gently transfer the material to minimize dust formation.[12] Perform this task in a fume hood or a ventilated balance enclosure.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash your hands and any exposed skin with soap and water after handling is complete, even if you were wearing gloves.[1][4]

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using PPE when handling 3,5-Difluoro-4-phenoxybenzoic acid.

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing & Decontamination start Start: Handling 3,5-Difluoro-4-phenoxybenzoic acid assess_hazards Assess Task-Specific Hazards (e.g., quantity, dust potential) start->assess_hazards gather_ppe Gather All Required PPE assess_hazards->gather_ppe check_ppe Inspect PPE for Damage gather_ppe->check_ppe don_coat 1. Don Lab Coat check_ppe->don_coat don_gloves 2. Don Nitrile Gloves don_coat->don_gloves don_eyewear 3. Don Safety Goggles don_gloves->don_eyewear don_face_shield 4. Don Face Shield (if splash risk exists) don_eyewear->don_face_shield don_respirator 5. Don Respirator (if outside fume hood or dust is likely) don_face_shield->don_respirator handle_chemical Perform Chemical Handling in Designated Area (Fume Hood) don_respirator->handle_chemical doff_gloves 1. Remove Gloves handle_chemical->doff_gloves doff_face_shield 2. Remove Face Shield doff_gloves->doff_face_shield doff_goggles 3. Remove Goggles doff_face_shield->doff_goggles doff_coat 4. Remove Lab Coat doff_goggles->doff_coat wash_hands 5. Wash Hands Thoroughly doff_coat->wash_hands

Caption: PPE Selection and Use Workflow

Emergency Procedures: Immediate and Effective Response

In the event of accidental exposure, a swift and correct response is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][4][6] If skin irritation occurs, get medical advice/attention.[3]

  • Inhalation: Remove the individual from the area of exposure to fresh air.[1][6][12] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[1][6] Seek immediate medical attention.[12]

  • Spills: In case of a spill, evacuate the area.[13] Wearing appropriate PPE, sweep up the solid material, taking care to avoid generating dust, and place it into a suitable container for disposal.[1][6][12]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Collection: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container.[1][13]

  • Labeling: The waste container must be labeled with the full chemical name and a description of its hazards.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][4][6] Do not dispose of it down the drain or in regular trash.

By adhering to these guidelines, you can confidently and safely handle 3,5-Difluoro-4-phenoxybenzoic acid, ensuring a secure environment for groundbreaking research.

References

  • Fisher Scientific. (2025, December 19).
  • Merck Millipore.
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (2025, August 27). Safety Data Sheet for 2,6-Difluoro-4-hydroxybenzoic Acid.
  • Cambridge Isotope Laboratories. (2024, April 9). Safety Data Sheet for 4-Fluoro-3-phenoxybenzoic acid (unlabeled) 100 µg/mL in acetonitrile.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • North Carolina State University. Personal Protective Equipment Hand and Arm Protection (Appendix D).
  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Thermo Fisher Scientific. (2025, September 6).
  • Occupational Safety and Health Administration (OSHA).
  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC).
  • SynQuest Laboratories. Safety Data Sheet for 4-Fluoro-3-hydroxybenzoic acid.
  • Cole-Parmer. (2005, October 3).
  • Fisher Scientific. (2025, December 22).
  • ChemicalBook. (2025, July 19).

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